1,2-Dibromo-1-iodotrifluoroethane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-1,1,2-trifluoro-2-iodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2F3I/c3-1(5,6)2(4,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBJHLYGOOZDRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Br)I)(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371598 | |
| Record name | 1,2-Dibromo-1-iodotrifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216394-01-3 | |
| Record name | 1,2-Dibromo-1-iodotrifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dibromo-1-iodotrifluoroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibromo-1-iodotrifluoroethane is a heavily halogenated ethane derivative. Its structure, featuring bromine, iodine, and fluorine atoms, suggests unique chemical and physical properties that could be of interest in various fields, including materials science and as a synthetic intermediate. The presence of a chiral center also implies the existence of enantiomers, which could have distinct biological activities. This guide provides a summary of its predicted properties and outlines potential synthetic and analytical methodologies.
Molecular Structure and Identification
The molecular structure of this compound consists of a two-carbon backbone with three fluorine atoms, two bromine atoms, and one iodine atom as substituents. The specific placement of the iodine atom at the C-1 position alongside a bromine and fluorine atom distinguishes it from its isomers.
Caption: Molecular Structure of this compound.
Physical Properties
Due to the lack of experimental data, the physical properties of this compound are predicted. For comparison, the known properties of its constitutional isomer, 1,2-Dibromo-1,1,2-trifluoroethane, are also provided.
| Property | Predicted Value for this compound | Experimental/Computed Value for 1,2-Dibromo-1,1,2-trifluoroethane[1] |
| Molecular Formula | C2Br2F3I | C2HBr2F3 |
| Molecular Weight | 367.73 g/mol | 241.83 g/mol |
| Appearance | Expected to be a liquid at room temperature | Not specified |
| Boiling Point | Estimated to be higher than its isomer due to increased molecular weight | Not specified |
| Density | Expected to be a dense liquid | Not specified |
| Solubility | Likely soluble in organic solvents, poorly soluble in water | Not specified |
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by the presence of multiple carbon-halogen bonds. The carbon-iodine bond is the weakest and most labile, making it the most likely site for nucleophilic substitution or radical reactions. The presence of electron-withdrawing fluorine atoms will influence the reactivity of the molecule.
Key Predicted Reactivities:
-
Nucleophilic Substitution: The iodine atom is a good leaving group, making the C-1 carbon susceptible to attack by nucleophiles.
-
Radical Reactions: The C-I bond can be cleaved homolytically by heat or light to generate a carbon-centered radical, which can then participate in various radical-mediated transformations.
-
Elimination Reactions: Under basic conditions, elimination of HBr or HI could potentially occur, although the lack of a hydrogen atom on the C-1 carbon limits this possibility for that position.
Proposed Synthesis
A specific, validated synthesis for this compound is not documented in readily accessible literature. However, a plausible synthetic route can be proposed based on known transformations in halogenated alkane chemistry. One potential approach could involve the iodination of a suitable precursor.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Hypothetical Electrophilic Iodination
-
Reaction Setup: In a fume hood, a solution of 1,2-dibromo-trifluoroethene in a suitable inert solvent (e.g., dichloromethane) is prepared in a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Addition: An electrophilic iodinating agent, such as iodine monofluoride (generated in situ) or another suitable source of I+, is slowly added to the reaction mixture at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove any unreacted iodine. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., magnesium sulfate).
-
Purification: The crude product is purified by distillation or column chromatography to isolate this compound.
-
Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry.
Spectroscopic Characterization
While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: Two distinct signals are expected for the two carbon atoms due to their different chemical environments. The carbon bonded to iodine (C-1) would likely appear at a lower field (higher ppm) compared to the carbon bonded to two fluorine atoms (C-2).
-
¹⁹F NMR: The three fluorine atoms would likely exhibit complex splitting patterns due to coupling with each other and potentially with the carbon and bromine atoms. The fluorine on C-1 would show a different chemical shift and coupling pattern compared to the two fluorines on C-2.
General NMR Experimental Protocol:
-
A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹³C and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.
-
The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS for ¹³C).
-
The coupling constants (J) are measured in Hertz (Hz) to determine the connectivity of the atoms.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carbon-halogen bonds.
-
C-F stretching: Strong absorptions are expected in the region of 1000-1400 cm⁻¹.
-
C-Br stretching: Absorptions are expected in the fingerprint region, typically between 500-700 cm⁻¹.
-
C-I stretching: A weak absorption is expected at lower wavenumbers, typically below 600 cm⁻¹.
General IR Experimental Protocol:
-
A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of 367.73 g/mol would be expected, although it may be weak due to the lability of the C-I bond.
-
Isotopic Pattern: The presence of two bromine atoms would result in a characteristic isotopic pattern for bromine-containing fragments (¹⁹Br and ⁸¹Br have nearly equal natural abundance).
-
Fragmentation: The most likely initial fragmentation would be the loss of an iodine atom (mass 127), leading to a significant fragment at m/z 241. Subsequent loss of bromine or fluorine atoms would also be observed.
General Mass Spectrometry Experimental Protocol:
-
The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).
-
The molecules are ionized, commonly using electron impact (EI) or chemical ionization (CI).
-
The mass-to-charge ratio (m/z) of the resulting ions is measured.
Safety and Handling
While a specific safety data sheet for this compound is not available, it should be handled with the precautions appropriate for a heavily halogenated organic compound.
-
Toxicity: Assumed to be toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container. It may be light-sensitive.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local regulations.
Conclusion
This compound is a potentially interesting but poorly characterized compound. This guide has provided a theoretical framework for its physical and chemical properties based on the analysis of its structure and comparison with related molecules. The outlined synthetic and analytical protocols offer a starting point for researchers interested in exploring this and similar novel halogenated compounds. Experimental validation of the predicted data is essential for any future applications.
References
Spectroscopic Characterization of 1,2-Dibromo-1-iodotrifluoroethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of 1,2-Dibromo-1-iodotrifluoroethane. Due to a lack of experimentally acquired data in publicly accessible databases, this document focuses on the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the target molecule. The predictions are derived from established principles of spectroscopy and analysis of structurally similar compounds. Furthermore, this guide furnishes detailed, adaptable experimental protocols for acquiring and analyzing the spectroscopic data should the compound be synthesized. The logical workflow for the spectroscopic analysis of a novel halogenated ethane is also presented.
Introduction
This compound (C₂Br₂F₃I) is a heavily halogenated ethane derivative. Its potential utility in synthetic chemistry, particularly as a building block or reagent in the synthesis of complex fluorinated molecules, necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis is the cornerstone of molecular characterization. This guide aims to provide a predictive framework for the NMR, IR, and MS data of this compound, alongside practical experimental methodologies for its characterization.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the known spectroscopic behavior of related halogenated ethanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are expected to be complex due to the presence of magnetically active nuclei (¹H, ¹³C, and ¹⁹F) and the potential for diastereomers arising from the two chiral centers.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| ¹H | 5.5 - 6.5 | Doublet of doublets | J(H-F) ≈ 5-15 Hz, J(H-F) ≈ 1-5 Hz |
| ¹³C (C-Br₂) | 40 - 50 | Multiplet | J(C-F), J(C-Br) |
| ¹³C (C-I) | 10 - 20 | Multiplet | J(C-F), J(C-I) |
| ¹⁹F (CF₂) | -60 to -80 | Multiplets | J(F-F), J(F-H) |
| ¹⁹F (CF) | -130 to -150 | Multiplet | J(F-F), J(F-H) |
Note: Predicted values are estimates and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by strong absorptions corresponding to the carbon-halogen bonds.
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Intensity |
| 1100 - 1350 | C-F stretch | Strong |
| 650 - 750 | C-Br stretch | Strong |
| 500 - 600 | C-I stretch | Medium |
Mass Spectrometry (MS)
The mass spectrum of this compound is anticipated to show a complex molecular ion region due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern will be influenced by the relative strengths of the C-C and C-halogen bonds.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment | Notes |
| 368, 370, 372 | [C₂Br₂F₃I]⁺ | Molecular ion peak cluster (ratio depends on isotopes) |
| 241, 243 | [C₂BrF₃I]⁺ | Loss of a Br radical |
| 289, 291, 293 | [C₂Br₂F₃]⁺ | Loss of an I radical |
| 162, 164 | [CBr₂F]⁺ | C-C bond cleavage |
| 127 | [I]⁺ | Iodine cation |
| 79, 81 | [Br]⁺ | Bromine cation |
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for a volatile halogenated compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Optimize spectral width, number of scans, and relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F spectrum. No external standard is typically needed as the spectrometer reference is used.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and peak integration.
Infrared (IR) Spectroscopy
-
Sample Preparation: As a volatile liquid, the spectrum can be obtained by placing a drop of the neat liquid between two KBr or NaCl plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatography (GC-MS) interface for separation and analysis of a volatile sample. Direct infusion may also be possible.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions. Compare the observed isotopic patterns with theoretical predictions for bromine-containing fragments.
Visualization of Spectroscopic Workflow
The following diagrams illustrate the logical workflow for the spectroscopic characterization of a novel compound.
Caption: Overall workflow from synthesis to structural confirmation.
Caption: Detailed workflow for NMR spectroscopic analysis.
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
While experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a robust predictive framework for its NMR, IR, and MS spectra. The provided experimental protocols offer a starting point for researchers who may synthesize this compound. The logical workflows presented visually outline the systematic approach required for the spectroscopic characterization of novel molecules. This document serves as a valuable resource for scientists and professionals engaged in the synthesis and analysis of new chemical entities, particularly in the field of fluorinated compounds.
In-Depth Technical Guide: 1,2-Dibromo-1-iodotrifluoroethane (CAS 216394-01-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties and suppliers of the chemical compound 1,2-Dibromo-1-iodotrifluoroethane, identified by CAS number 216394-01-3. While this document aims to be a thorough resource, it is important to note that, at the time of this writing, there is a lack of publicly available scientific literature detailing specific experimental uses, biological activities, or associated signaling pathways for this compound. The information presented herein is based on data from chemical suppliers and databases.
Core Properties of CAS 216394-01-3
The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for handling, storage, and potential application design.
| Property | Value | Citations |
| CAS Number | 216394-01-3 | [1][2][3][4][5] |
| Chemical Name | This compound | [1][2][5][6] |
| Molecular Formula | C2Br2F3I | [1][2][3][5][7] |
| Molecular Weight | 367.73 g/mol | [1][7] |
| Appearance | Colorless to yellow liquid | [5] |
| Boiling Point | 63-65 °C at 32 torr | [1][2] |
| Purity | Typically offered at ≥97% | [4][8] |
| InChI Key | YUBJHLYGOOZDRN-UHFFFAOYSA-N | [7][8] |
| SMILES | FC(F)(Br)C(F)(Br)I | [8] |
| Hazards | Irritant. Harmful if swallowed, in contact with skin, or if inhaled.[1][2][5] | [1][2][5] |
Commercial Suppliers
This compound is available from several chemical suppliers, primarily for research and development purposes. The table below lists some of the known suppliers.
| Supplier Name | Country | Notes |
| Matrix Scientific | USA | Provides chemical data and SDS.[1][2] |
| Thermo Fisher Scientific (Alfa Aesar) | International | Offers the compound under its brand.[3][5][8] |
| CymitQuimica | Spain | Lists the compound with 97% purity.[4] |
| INDOFINE Chemical Company, Inc. | USA | Lists the compound in their catalog.[9] |
| Apollo Scientific | UK / USA | Lists the compound as "out of stock".[10] |
| Iodo Chemical | China | Lists the compound with product number ID0139.[11] |
| Henan Coreychem Co., LTD | China | Specializes in intermediates and custom synthesis.[12] |
Hypothetical Application in a Signaling Pathway
As there is no specific information on the biological activity of this compound, we present a hypothetical scenario where a novel halogenated compound, "Compound X," is investigated for its potential to inhibit a generic kinase signaling pathway. Such pathways are common targets in drug discovery, particularly in oncology.
Generic Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a generic protocol that could be used to test the inhibitory activity of a compound like this compound against a specific kinase in a cell-free assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Recombinant human kinase.
-
Kinase-specific substrate peptide.
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar.
-
384-well white microplates.
-
Multichannel pipettes and a plate reader capable of measuring luminescence.
Methodology:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to create a 10-point dose-response curve.
-
Assay Preparation:
-
Add 2.5 µL of assay buffer to all wells of a 384-well plate.
-
Add 1 µL of the diluted test compound to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).
-
Add 5 µL of a solution containing the kinase and its substrate in assay buffer to each well.
-
-
Reaction Initiation: Start the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Signal Detection:
-
Add 10 µL of the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for a further 10 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The amount of remaining ATP is inversely correlated with kinase activity.
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the normalized kinase activity against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in vitro kinase inhibition assay described above.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Halogen atoms in the modern medicinal chemistry: hints for the drug design. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. 1,1,1-Trifluoro-2-iodoethane | 353-83-3 | Benchchem [benchchem.com]
A Proposed Theoretical and Computational Investigation of 1,2-Dibromo-1-iodotrifluoroethane
A Technical Guide for Researchers and Drug Development Professionals
Abstract: This document outlines a comprehensive theoretical and computational methodology for the study of 1,2-Dibromo-1-iodotrifluoroethane. In the absence of specific published experimental or theoretical data for this molecule, this guide draws upon established computational techniques successfully applied to analogous halogenated ethanes. The proposed study encompasses a detailed conformational analysis, determination of key structural parameters, and prediction of spectroscopic properties. This whitepaper is intended to serve as a foundational guide for researchers initiating theoretical investigations into the physicochemical properties of complex halogenated alkanes, which are of interest in various fields, including materials science and drug development.
Introduction
Halogenated ethanes are a class of compounds with significant industrial and pharmaceutical applications. Their utility is often dictated by their molecular structure, stability, and reactivity. Theoretical and computational chemistry provide powerful tools for elucidating these properties at a molecular level.[1][2] This guide focuses on a proposed in-depth theoretical study of this compound, a molecule for which, to our knowledge, no detailed theoretical studies have been published. The methodologies described herein are based on well-established computational practices for similar 1,2-dihaloethanes.[3][4][5]
The primary objectives of the proposed theoretical investigation are:
-
To identify the stable conformers of this compound.
-
To determine the geometric parameters (bond lengths, bond angles, and dihedral angles) for each conformer.
-
To calculate the relative energies of the conformers and the energy barriers to internal rotation.
-
To predict the vibrational frequencies and spectroscopic signatures (IR and Raman) of the most stable conformers.
This technical guide is structured to provide researchers, scientists, and drug development professionals with a clear roadmap for conducting such a theoretical study.
Proposed Computational Methodology
The proposed computational study is designed to be a systematic investigation of the conformational landscape and molecular properties of this compound. The workflow for this study is depicted in the diagram below.
Figure 1: A flowchart illustrating the proposed computational workflow.
Conformational Analysis
The initial step involves a thorough exploration of the conformational space of this compound. Due to the presence of bulky halogen atoms, steric hindrance is expected to play a significant role in determining the relative stability of different conformers.[2] The primary focus will be on the rotation around the central carbon-carbon bond, leading to various staggered and eclipsed conformations.
The key conformers to be investigated are the anti and gauche staggered conformations, which are expected to be the energy minima. The eclipsed conformations will be treated as transition states for the interconversion between the staggered forms.
Figure 2: A diagram showing the relationship between staggered and eclipsed conformers.
Level of Theory and Basis Sets
The choice of computational method and basis set is crucial for obtaining accurate results. Based on studies of similar halogenated ethanes, the following approaches are recommended:
-
Density Functional Theory (DFT): This method offers a good balance between computational cost and accuracy. The B3LYP functional is a widely used and well-validated choice for studies of this nature.[5]
-
Møller-Plesset Perturbation Theory (MP2): MP2 calculations are recommended for a more accurate treatment of electron correlation effects, which can be important in molecules with multiple lone pairs, such as halogenated compounds.[5]
-
Basis Sets: A Pople-style basis set, such as 6-311++G(d,p), is a suitable starting point. For the iodine atom, a basis set with effective core potentials (ECPs), such as LANL2DZ, should be employed to account for relativistic effects.
Geometry Optimization and Frequency Calculations
For each identified conformer, a full geometry optimization will be performed to locate the stationary points on the potential energy surface. Following optimization, frequency calculations are essential to:
-
Confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Obtain the zero-point vibrational energies (ZPVE) for correcting the electronic energies.
-
Predict the infrared (IR) and Raman spectra.
Illustrative Data Presentation
The following tables are provided as examples of how the quantitative data from the proposed computational study would be structured. Note: The values in these tables are hypothetical and for illustrative purposes only.
Table 1: Calculated Relative Energies of Conformers
| Conformer | Method | Relative Energy (kcal/mol) | ZPVE Corrected Relative Energy (kcal/mol) |
| Anti | B3LYP/6-311++G(d,p) | 0.00 | 0.00 |
| Gauche | B3LYP/6-311++G(d,p) | 1.25 | 1.10 |
| Anti | MP2/6-311++G(d,p) | 0.00 | 0.00 |
| Gauche | MP2/6-311++G(d,p) | 1.15 | 0.98 |
Table 2: Key Geometric Parameters of the Anti Conformer (Illustrative)
| Parameter | B3LYP/6-311++G(d,p) | MP2/6-311++G(d,p) |
| Bond Lengths (Å) | ||
| C-C | 1.54 | 1.53 |
| C-Br1 | 1.95 | 1.94 |
| C-Br2 | 1.95 | 1.94 |
| C-I | 2.15 | 2.14 |
| C-F | 1.35 | 1.34 |
| Bond Angles (°) ** | ||
| C-C-Br1 | 110.5 | 110.8 |
| C-C-I | 111.0 | 111.2 |
| F-C-F | 108.5 | 108.7 |
| Dihedral Angles (°) ** | ||
| Br1-C-C-Br2 | 180.0 | 180.0 |
| I-C-C-Br1 | 60.0 | 60.1 |
Experimental Protocols: A Computational Approach
The following outlines the detailed computational protocols for the key "experiments" in this theoretical study.
Protocol for Conformational Search
-
Input Structure: Generate an initial 3D structure of this compound.
-
Potential Energy Surface (PES) Scan:
-
Select a key dihedral angle for rotation (e.g., Br-C-C-I).
-
Perform a relaxed PES scan by rotating this dihedral angle in increments of 10-15 degrees from 0 to 360 degrees.
-
At each step, optimize the remaining geometric parameters.
-
This scan will be performed at a lower level of theory (e.g., B3LYP with a smaller basis set) to reduce computational cost.
-
-
Identification of Minima and Maxima:
-
Plot the calculated energy versus the dihedral angle.
-
The minima on this curve correspond to the stable staggered conformers.
-
The maxima correspond to the eclipsed transition states.
-
Protocol for Geometry Optimization and Frequency Calculation
-
Input Structures: Use the geometries of the minima and transition states identified from the PES scan as starting points.
-
Optimization:
-
Perform a full geometry optimization for each structure using a higher level of theory (e.g., B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p)).
-
Use tight optimization convergence criteria.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory as the optimization.
-
Verify the nature of the stationary point (zero imaginary frequencies for minima, one for transition states).
-
Extract the ZPVE and the calculated vibrational frequencies for IR and Raman spectra prediction.
-
Conclusion
This technical guide provides a comprehensive framework for a theoretical investigation of this compound. By employing the outlined computational methodologies, researchers can gain valuable insights into the structural and energetic properties of this complex molecule. The results of such a study would contribute to a deeper understanding of the fundamental chemistry of halogenated alkanes and could inform the design of new molecules with tailored properties for various applications. While this document is based on a hypothetical study, the proposed protocols are grounded in well-established and validated computational practices, ensuring a robust and reliable approach to the theoretical characterization of this and similar molecules.
References
- 1. Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conformational analysis of 1,2-dihaloethanes: a comparison of theoretical methods | Semantic Scholar [semanticscholar.org]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. researchgate.net [researchgate.net]
The Reactivity Profile of Brominated and Iodinated Trifluoroethanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity profile of brominated and iodinated trifluoroethanes, with a particular focus on 2-bromo-1,1,1-trifluoroethane (CF₃CH₂Br) and 2-iodo-1,1,1-trifluoroethane (CF₃CH₂I). These compounds are pivotal building blocks in modern organic synthesis, enabling the introduction of the valuable trifluoroethyl moiety into a wide range of molecules. Their unique reactivity, governed by the interplay between the strong electron-withdrawing trifluoromethyl group and the carbon-halogen bond, makes them indispensable reagents in pharmaceutical and materials science research.
Core Reactivity Principles
The reactivity of halogenated trifluoroethanes is primarily dictated by two key structural features:
-
The Trifluoromethyl (-CF₃) Group: This group exerts a powerful electron-withdrawing inductive effect. This effect significantly influences the polarity of adjacent bonds and the stability of potential intermediates. For instance, it destabilizes the transition state in Sₙ2 reactions, thereby reducing reactivity compared to non-fluorinated analogs.[1]
-
The Carbon-Halogen (C-X) Bond: The nature of the halogen atom (bromine vs. iodine) is a critical determinant of reactivity. The Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Bromine bond. This results in iodinated trifluoroethanes being more reactive, particularly in reactions involving homolytic cleavage to form radicals or in nucleophilic substitutions where the halide acts as a leaving group.[2]
Quantitative Reactivity Data
The differences in reactivity can be quantified through parameters such as bond dissociation energies (BDE) and relative reaction rates.
Bond Dissociation Energies (BDE)
The BDE is the energy required to break a bond homolytically. A lower BDE indicates a weaker bond, which is more readily cleaved to form radicals. The C-I bond in 2-iodo-1,1,1-trifluoroethane is notably weaker than the C-Br bond in its brominated counterpart, making it a better precursor for the 2,2,2-trifluoroethyl radical.
| Bond | Compound | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) |
| CF₃CH₂–I | 2-Iodo-1,1,1-trifluoroethane | ~235.6 | 56.3 ± 1.0[3] |
| CF₃CH₂–Br | 2-Bromo-1,1,1-trifluoroethane | ~289 | ~69[4] |
| CF₃–Br | Bromotrifluoromethane | 285 ± 13 | ~68[4] |
| CH₃CH₂–I | Iodoethane | 228 | ~54.5[2] |
| CH₃CH₂–Br | Bromoethane | 290 | ~69.3[2] |
Note: Values are sourced from multiple references and may be derived from different experimental or computational methods. Conversion: 1 kcal = 4.184 kJ.
Nucleophilic Substitution Reactivity
The strong electron-withdrawing nature of the trifluoromethyl group significantly retards the rate of Sₙ2 reactions. This is due to the destabilization of the pentacoordinate transition state.[1]
| Compound | Relative Sₙ2 Reactivity |
| Ethyl Iodide (CH₃CH₂I) | 17,000[1] |
| 2-Iodo-1,1,1-trifluoroethane (CF₃CH₂I) | 1[1] |
Key Reaction Pathways
Brominated and iodinated trifluoroethanes participate in a variety of synthetically useful transformations, primarily through nucleophilic substitution, radical, and cross-coupling pathways.
Nucleophilic Substitution Reactions
These reactions involve the displacement of the halide leaving group by a nucleophile.[2][5][6][7][8] Due to the electronic effects of the -CF₃ group, these reactions are generally slower than with non-fluorinated alkyl halides.[1] However, they remain a viable method for introducing the trifluoroethyl group.
Radical Reactions and Photochemistry
The relatively weak C-I bond in 2-iodo-1,1,1-trifluoroethane makes it an excellent precursor for the 2,2,2-trifluoroethyl radical (•CH₂CF₃) upon exposure to light (photolysis) or radical initiators.[9][10] This reactivity is extensively exploited in modern organic synthesis.
Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for generating the •CH₂CF₃ radical under mild conditions.[10][11] This radical can then engage in various transformations, such as addition to alkenes and arenes, enabling direct C-H trifluoroethylation.[11]
Cross-Coupling Reactions
2-Iodo-1,1,1-trifluoroethane is a competent coupling partner in various metal-catalyzed cross-coupling reactions. These methods provide a reliable route to attach the trifluoroethyl group to aryl and heteroaryl systems.[12][13] Copper- and palladium-catalyzed protocols are commonly employed. For instance, copper-promoted reductive coupling with aryl iodides proceeds under relatively mild conditions.[1] Palladium-catalyzed couplings with boronic acids and their esters have also been successfully developed.[13]
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below is a representative protocol for a copper-mediated trifluoroethylation of an aryl iodide.
Experimental Protocol: Copper-Mediated Reductive Coupling of an Aryl Iodide with 2-Iodo-1,1,1-trifluoroethane
Objective: To synthesize an aryl-CH₂CF₃ compound via a copper-promoted cross-coupling reaction.[1]
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
2-Iodo-1,1,1-trifluoroethane (CF₃CH₂I) (2.0 mmol, 2.0 equiv)
-
Copper powder (<10 µm, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol) and copper powder (2.0 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Solvent and Reagent Addition: Using a syringe, add anhydrous DMF (5 mL) to the vial, followed by the addition of 2-iodo-1,1,1-trifluoroethane (2.0 mmol).
-
Reaction Conditions: Place the sealed vial in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots, quenching them with water, extracting with a suitable organic solvent (e.g., ethyl acetate), and analyzing by TLC or GC-MS to check for the consumption of the aryl iodide starting material.[14]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove the copper residues. Wash the celite pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure trifluoroethylated aryl product.[14]
Safety Precautions: 2-Iodo-1,1,1-trifluoroethane is volatile and should be handled in a well-ventilated fume hood.[15] Copper powder can be pyrophoric. All operations should be conducted under an inert atmosphere.[1]
Applications in Drug Development
The introduction of a trifluoroethyl group can significantly enhance the pharmacological properties of a drug candidate.[16] This is due to several factors:
-
Metabolic Stability: The C-F bonds are very strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.[16]
-
Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[16]
-
Binding Affinity: The electronegativity and conformational effects of the trifluoromethyl group can lead to stronger and more specific interactions with biological targets.[16]
The synthetic methods enabled by brominated and iodinated trifluoroethanes are therefore of paramount importance in medicinal chemistry for the strategic modification and optimization of lead compounds.[17]
Conclusion
Brominated and iodinated trifluoroethanes are versatile and powerful reagents for the introduction of the trifluoroethyl group. Their reactivity is a nuanced balance of the strong inductive effect of the -CF₃ group and the inherent properties of the carbon-halogen bond. While the trifluoromethyl group tends to decrease reactivity in Sₙ2 substitutions, the weakness of the C-I bond in 2-iodo-1,1,1-trifluoroethane makes it an excellent precursor for radical-based transformations, especially under modern photochemical conditions. A thorough understanding of these reactivity profiles is essential for researchers and scientists aiming to leverage these building blocks for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. 1,1,1-Trifluoro-2-iodoethane | 353-83-3 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 5. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. Khan Academy [khanacademy.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buy 1,1,1-Trifluoro-2-iodoethane | 353-83-3 [smolecule.com]
- 13. 1,1,1-Trifluoro-2-iodoethane 99 353-83-3 [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. CAS 353-83-3: 1,1,1-Trifluoro-2-iodoethane | CymitQuimica [cymitquimica.com]
- 16. nbinno.com [nbinno.com]
- 17. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of Polyhalogenated Ethanes: A Technical Guide to Their Emerging Applications in Research and Drug Development
Abstract
The strategic incorporation of halogen atoms has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the vast landscape of halogenated scaffolds, polyhalogenated ethanes are emerging as a versatile class of molecules with significant potential in drug discovery and biomedical research. Their unique structural and electronic characteristics offer novel avenues for designing potent and selective inhibitors of various biological targets. This in-depth technical guide explores the burgeoning applications of novel polyhalogenated ethanes, with a particular focus on their utility as anticancer and antiviral agents. We delve into the synthesis of these compounds, present their biological activities in clearly structured formats, detail key experimental protocols, and visualize their mechanisms of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the potential of this promising chemical class.
Introduction: The Strategic Role of Halogenation in Drug Design
For decades, the introduction of halogen atoms into bioactive molecules has been a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] The trifluoromethyl group, in particular, has been a valuable addition to many pharmaceutical compounds due to its ability to act as a bioisostere for other chemical groups and modulate electronic properties.[2] Beyond the well-established trifluoromethyl moiety, a broader range of polyhalogenated ethanes, featuring various combinations of fluorine, chlorine, bromine, and iodine, are now being explored for their therapeutic potential. These "novel" polyhalogenated ethanes offer a rich chemical space for the development of new drugs targeting a variety of diseases.
This guide will focus on recent advancements in the application of these novel polyhalogenated ethanes, moving beyond their historical use as anesthetics or solvents, and into their role as highly specific modulators of biological pathways implicated in cancer and viral infections.
Applications in Oncology
Recent research has highlighted the potential of polyhalogenated compounds as effective antitumor agents. A novel class of non-platinum-based halogenated molecules, referred to as FMD compounds, have demonstrated significant cytotoxicity against various cancer cell lines with minimal impact on normal cells.[3] While the core structures of these FMD compounds are not explicitly ethane-based in the provided literature, the principles of their action and the experimental methodologies used for their evaluation are highly relevant to the study of novel polyhalogenated ethanes.
Cytotoxic Activity of Novel Halogenated Compounds
The in vitro cytotoxic effects of novel halogenated compounds have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| FMD Compounds | Cervical (ME-180) | < 10 | [3] |
| Breast (MDA-MB-231) | < 10 | [3] | |
| Ovarian (NIH:OVCAR-3) | < 10 | [3] | |
| Lung (A549) | < 10 | [3] | |
| Trifluoromethyl- containing Nucleosides | Human Promyelotic Leukemia (HL60) | 16.4 | [2] |
| Mouse T Lymphocytic Leukemia (EL4) | > 25 | [2] | |
| 10-Fluorocamptothecin Derivatives | Multidrug-Resistant KB-VIN | 67.0 - 99.2 | [4] |
Table 1: In Vitro Cytotoxicity of Novel Halogenated Compounds. This table summarizes the IC50 values of various novel halogenated compounds against different cancer cell lines, demonstrating their potent anticancer activity.
Mechanism of Action in Cancer Cells
The anticancer activity of these halogenated compounds is often attributed to their ability to induce DNA damage, leading to cell cycle arrest and apoptosis (programmed cell death).[3]
Figure 1: Anticancer Mechanism of Polyhalogenated Ethanes. This diagram illustrates the proposed mechanism where polyhalogenated ethanes induce DNA damage in cancer cells, leading to cell cycle arrest and subsequent apoptosis.
Applications in Antiviral Research
The development of novel antiviral agents is a critical area of research, and polyhalogenated ethanes are being investigated for their potential to inhibit viral replication. The introduction of halogen atoms can enhance the binding of small molecules to viral proteins, disrupting their function.
Inhibition of Viral Replication
While specific research on polyhalogenated ethanes as direct antiviral agents is still emerging, the broader class of halogenated compounds has shown promise. For instance, halogenated derivatives of known antiviral scaffolds are being synthesized and evaluated. One study reported on the synthesis of a dibromomethyl-substituted compound that inhibits Yellow Fever Virus replication.[4]
Further research is needed to explore the full potential of novel polyhalogenated ethanes against a range of viruses.
Figure 2: Antiviral Drug Discovery Workflow. This diagram outlines the typical workflow for discovering and developing novel antiviral agents, a process applicable to polyhalogenated ethanes.
Experimental Protocols
To facilitate further research in this area, this section provides detailed methodologies for key experiments cited in the evaluation of novel halogenated compounds.
Synthesis of Novel Polyhalogenated Ethanes
The synthesis of novel polyhalogenated ethanes often involves multi-step reaction sequences. A general approach for introducing a trifluoroethyl group utilizes 1,1,1-trifluoro-2-iodoethane as a key intermediate in cross-coupling reactions.
General Protocol for Trifluoroethylation:
-
Starting Materials: Aryl or alkyl substrate, 1,1,1-trifluoro-2-iodoethane, palladium catalyst (e.g., Pd(PPh3)4), a suitable base (e.g., K2CO3), and an appropriate solvent (e.g., DMF).
-
Reaction Setup: The reactants are combined in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: The mixture is typically heated to a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 12-24 hours).
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent. The crude product is then purified using techniques such as column chromatography.
Note: Specific reaction conditions will vary depending on the substrate and desired product.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., novel polyhalogenated ethane) for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, which is a hallmark of apoptosis.
Protocol:
-
Tissue/Cell Preparation: Tumor tissue sections or cultured cells are fixed and permeabilized.
-
TUNEL Reaction: The samples are incubated with a TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.
-
Detection: The incorporated labels are visualized using fluorescence microscopy or flow cytometry.
-
Quantification: The percentage of apoptotic cells is determined by counting the number of TUNEL-positive cells relative to the total number of cells.
Conclusion and Future Directions
Novel polyhalogenated ethanes represent a promising frontier in medicinal chemistry and drug discovery. Their unique properties offer the potential to develop highly potent and selective therapeutic agents for a range of diseases, particularly cancer and viral infections. The data and protocols presented in this guide provide a foundation for further research into this exciting class of molecules.
Future research should focus on:
-
Synthesis of Diverse Libraries: Expanding the chemical diversity of polyhalogenated ethanes beyond trifluoromethyl groups to include a wider range of halogenation patterns.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic potential and safety profiles of lead compounds in preclinical animal models.
By continuing to explore the rich chemical landscape of polyhalogenated ethanes, the scientific community can unlock new opportunities for the development of next-generation therapeutics.
References
- 1. In Vitro and In Vivo Studies of Non-Platinum-Based Halogenated Compounds as Potent Antitumor Agents for Natural Targeted Chemotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antitumor Activity of 5-Trifluoromethyl-2,4-dihydropyrazol-3-one Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Studies of Non-Platinum-Based Halogenated Compounds as Potent Antitumor Agents for Natural Targeted Chemotherapy of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, semisynthesis and potent cytotoxic activity of novel 10-fluorocamptothecin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoroethyl Group: A Rising Star in Medicinal Chemistry and Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic candidates. While the trifluoromethyl (CF3) group has long been a mainstay in medicinal chemistry, its close relative, the trifluoroethyl (-CH2CF3) group, is rapidly emerging as a valuable building block with its own unique set of advantages. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of novel trifluoroethyl-containing building blocks, offering detailed experimental protocols, quantitative data analysis, and visualizations of key workflows and concepts.
The Strategic Advantage of the Trifluoroethyl Group in Drug Design
The introduction of a trifluoroethyl moiety into a molecule can profoundly influence its pharmacokinetic and pharmacodynamic profile.[1] As a bioisostere of the ethyl or ethoxy group, it offers a unique combination of properties that medicinal chemists can leverage to optimize drug candidates.[2]
Key Physicochemical Properties and Their Implications:
-
Increased Lipophilicity: The trifluoroethyl group is significantly more lipophilic than a methyl or ethyl group. This enhanced lipophilicity can improve a drug's ability to cross biological membranes, such as the blood-brain barrier, leading to better absorption and distribution.[3]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethyl group resistant to metabolic degradation by enzymes like cytochrome P450.[3] This often results in a longer drug half-life and can reduce the required dosing frequency.[3]
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the trifluoroethyl group can alter the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH. This can impact receptor binding and solubility.
-
Conformational Control: The steric bulk of the trifluoroethyl group can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation and improving binding affinity for its target.
The following diagram illustrates the logical relationship between the physicochemical properties of the trifluoroethyl group and its impact on drug development.
Caption: Trifluoroethyl group's influence on drug properties.
Synthetic Methodologies for the Introduction of the Trifluoroethyl Group
A variety of synthetic methods have been developed to introduce the trifluoroethyl group into organic molecules. These can be broadly categorized based on the type of bond being formed and the nature of the trifluoroethylating agent.
Key Synthetic Strategies:
-
N-Trifluoroethylation: The formation of a C-N bond is a common transformation. Methods include the reaction of amines with trifluoroethylating agents like 2,2,2-trifluoroethylamine hydrochloride.[4]
-
C-Trifluoroethylation: The creation of a C-C bond is crucial for building core molecular scaffolds. Palladium-catalyzed cross-coupling reactions of organoboronic acids with trifluoroethyl iodide are effective for this purpose.[5] Photocatalysis has also emerged as a powerful tool for the C-H trifluoroethylation of heterocycles.[6]
-
O- and S-Trifluoroethylation: The synthesis of trifluoroethyl ethers and thioethers is important for introducing this moiety into different chemical environments.
The following table summarizes selected synthetic methodologies for trifluoroethylation, highlighting the diversity of substrates and reaction conditions.
| Substrate | Reagent(s) | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| Anilines | 2,2,2-Trifluoroethylamine hydrochloride, NaNO2, Acetic Acid | Fe(TPP)Cl, H2O/DCM | N-Trifluoroethyl anilines | Good | [4][7] |
| Arylboronic Acids | CF3CH2I | Pd(OAc)2, SPhos, K3PO4 | Aryl-CH2CF3 | 81 | [5] |
| 3-Substituted Indoles | Fluoroalkyl halides | Photocatalyst (transition-metal-free) | C2-Trifluoroethyl indoles | Not specified | [6] |
| Indoles | CF3CH2I | Pd(OAc)2, Acetylacetone, K2CO3 | 2-Trifluoroethyl indoles | Varies | [5] |
| Secondary Amines | Trifluoroacetic acid | Catalyst-free | Tertiary β-fluoroalkylamines | Varies | [8] |
Experimental Protocols
This section provides detailed experimental procedures for key trifluoroethylation reactions.
Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines[4]
General Procedure:
-
To an oven-dried Schlenk tube, add 2,2,2-trifluoroethylamine hydrochloride (81.3 mg, 0.6 mmol), acetic acid (36.0 mg, 0.6 mmol), 2 mL of H2O, and 1 mL of dichloromethane under an air atmosphere at room temperature.
-
Add NaNO2 (41.4 mg, 0.6 mmol) to the Schlenk tube.
-
Stir the mixed solution at room temperature for 30 minutes.
-
Add the aniline substrate (0.3 mmol) and Fe(TPP)Cl (2 mg, 0.9 mol%) to the vigorously stirred aqueous solution at room temperature.
-
Monitor the reaction by TLC until completion.
-
Upon completion, extract the reaction mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-trifluoroethylated aniline.
The following diagram illustrates the experimental workflow for this N-trifluoroethylation reaction.
Caption: Workflow for iron-catalyzed N-trifluoroethylation.
Palladium-Catalyzed Trifluoroethylation of Arylboronic Acids[5]
General Procedure:
-
To a reaction vessel, add the arylboronic acid (1.0 equiv), Pd(OAc)2 (0.1 equiv), SPhos (0.2 equiv), and K3PO4 (3.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous solvent (e.g., toluene or dioxane).
-
Add CF3CH2I (2.0 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by GC-MS or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the trifluoroethylated arene.
The following diagram illustrates the experimental workflow for this palladium-catalyzed trifluoroethylation.
Caption: Workflow for palladium-catalyzed trifluoroethylation.
Discovery Workflow for Novel Trifluoroethyl-Containing Bioactive Compounds
The discovery of new bioactive molecules containing the trifluoroethyl group typically follows a structured workflow, from initial design and synthesis to biological evaluation.
The diagram below outlines a general experimental workflow for the discovery and development of novel trifluoroethyl-containing building blocks and their subsequent evaluation as potential drug candidates.
Caption: Discovery workflow for bioactive trifluoroethyl compounds.
Conclusion and Future Outlook
The trifluoroethyl group offers a compelling set of properties for medicinal chemists and drug development professionals. Its ability to enhance lipophilicity, metabolic stability, and modulate electronic properties makes it a valuable tool for optimizing lead compounds and developing novel therapeutics. The expanding repertoire of synthetic methodologies for introducing the -CH2CF3 group, including catalytic and photocatalytic methods, is making these building blocks more accessible for a wide range of applications. As our understanding of the subtle yet significant effects of the trifluoroethyl group on molecular properties and biological activity continues to grow, we can expect to see an increasing number of drug candidates and approved medicines featuring this versatile functional group. Future research will likely focus on the development of more efficient and selective trifluoroethylation methods, as well as a deeper exploration of the biological implications of this unique moiety.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photocatalytic C2-trifluoroethylation and perfluoroalkylation of 3-substituted indoles using fluoroalkyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Triflusal - Wikipedia [en.wikipedia.org]
Computational Modeling of 1,2-Dibromo-1-iodotrifluoroethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of the theoretical framework and computational methodologies applicable to the study of 1,2-Dibromo-1-iodotrifluoroethane. Due to a lack of direct experimental and computational studies on this specific molecule, this guide leverages data and techniques from analogous halogenated ethanes to propose a robust computational modeling strategy. The content herein is intended to guide researchers in predicting the physicochemical properties, spectroscopic signatures, and potential reaction pathways of this complex halogenated hydrocarbon. This document outlines relevant quantum chemical methods, suitable basis sets, and molecular dynamics approaches, presenting quantitative data from similar compounds in structured tables for comparative analysis. Detailed computational protocols are provided to facilitate the initiation of new research on this molecule. Visualizations of a proposed computational workflow and a potential decomposition pathway are included to further clarify the recommended theoretical approaches.
Introduction
Halogenated hydrocarbons are a class of organic compounds with significant industrial and pharmaceutical relevance. Their unique properties, including high density, low flammability, and specific solvent characteristics, make them valuable in various applications. However, their environmental and toxicological profiles necessitate a thorough understanding of their behavior at a molecular level. This compound (C₂Br₂F₃I) is a sparsely studied member of this family, and its computational characterization can provide critical insights into its structure, stability, and reactivity.
Computational modeling offers a powerful and cost-effective avenue to explore the molecular properties of such compounds, especially where experimental data is scarce. By employing a range of theoretical methods, from quantum mechanics to classical molecular dynamics, it is possible to predict a wide array of characteristics, including geometric parameters, vibrational frequencies, thermochemical data, and reaction energetics. This guide serves as a foundational resource for researchers embarking on the computational study of this compound.
Computational Methodologies and Protocols
The accurate computational modeling of mixed halogenated ethanes, particularly those containing heavy atoms like iodine, requires careful selection of theoretical methods and basis sets. The protocols outlined below are based on established best practices for similar compounds.
Quantum Chemical Methods for Structural and Spectroscopic Properties
Density Functional Theory (DFT) is a widely used set of methods that provides a good balance between computational cost and accuracy for a broad range of chemical systems. For halogenated hydrocarbons, several functionals have shown utility.
-
Recommended DFT Functionals:
-
B3LYP: A popular hybrid functional that often provides reliable geometries and vibrational frequencies for organic molecules.
-
M06-2X: A hybrid meta-GGA functional that is well-suited for systems with non-covalent interactions and for thermochemical calculations.
-
PBE0: A hybrid functional that has demonstrated good performance for a variety of molecular properties.
-
-
Basis Sets:
-
For carbon, fluorine, and bromine atoms, Pople-style basis sets such as 6-311+G(d,p) or Dunning's correlation-consistent basis sets like aug-cc-pVTZ are recommended.
-
For the iodine atom, due to its large number of electrons and the importance of relativistic effects, it is advisable to use an effective core potential (ECP). The LANL2DZ ECP and its more modern counterpart, LANL08(d) , are common choices that have proven effective. Alternatively, a full-electron basis set specifically designed for heavy elements, such as dgdzvp , can be employed for higher accuracy.
-
-
Ab Initio Methods:
-
For higher accuracy in thermochemical and spectroscopic predictions, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2 ) can be utilized, although at a higher computational cost.
-
Experimental Protocol (Computational): Geometry Optimization and Frequency Calculation
-
Input Structure Generation: Construct an initial 3D model of this compound.
-
Method Selection: Choose a DFT functional (e.g., M06-2X) and a mixed basis set (e.g., 6-311+G(d,p) for C, F, Br and LANL2DZ for I).
-
Geometry Optimization: Perform a full geometry optimization without constraints to locate the minimum energy structure.
-
Frequency Analysis: Calculate the harmonic vibrational frequencies at the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The results can be used to predict the infrared (IR) spectrum.
-
NMR Chemical Shift Calculation: Employ the GIAO (Gauge-Including Atomic Orbital) method with a suitable DFT functional and basis set to predict the ¹³C and ¹⁹F NMR chemical shifts.
Molecular Dynamics Simulations for Bulk Properties
To investigate the behavior of this compound in a condensed phase, classical molecular dynamics (MD) simulations are appropriate.
-
Force Fields:
-
Standard force fields like OPLS (Optimized Potentials for Liquid Simulations) , CHARMM (Chemistry at HARvard Macromolecular Mechanics) , and AMBER (Assisted Model Building with Energy Refinement) can be used as a starting point. However, it is crucial to validate and potentially re-parameterize the force field for this specific mixed halogenated ethane, as standard parameters may not accurately reproduce experimental properties.
-
Experimental Protocol (Computational): Molecular Dynamics Simulation
-
System Setup: Create a simulation box containing a sufficient number of this compound molecules (e.g., >500) to represent a liquid phase.
-
Force Field Parameterization: Assign atom types and parameters from a chosen force field. If necessary, derive partial charges and specific dihedral parameters from quantum chemical calculations.
-
Equilibration: Perform an initial energy minimization of the system, followed by a period of MD simulation under constant temperature and pressure (NPT ensemble) to allow the system to reach equilibrium.
-
Production Run: Once equilibrated, run a longer MD simulation in the desired ensemble (e.g., NVT or NPT) to collect trajectory data.
-
Analysis: Analyze the trajectory to calculate bulk properties such as density, radial distribution functions, and transport properties like diffusion coefficients.
Data Presentation: Properties of Analogous Halogenated Ethanes
The following tables summarize key computed and experimental data for halogenated ethanes that are structurally related to this compound. This information can serve as a benchmark for validating computational models of the target molecule.
Table 1: Computed Molecular Properties of Halogenated Ethanes
| Compound | Method/Basis Set | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
| 1,1,1-Trifluoro-2-iodoethane | DFT/B3LYP | ~2.1 | ~6.5 |
| Halothane (C₂HBrClF₃) | B3LYP/6-311+G(2d,p) | 1.43 | Not Reported |
Table 2: Experimental Geometric Parameters of Halogenated Alkanes
| Molecule | Bond | Bond Length (Å) | Bond Angle (°) | Reference |
| CH₃F | C-H | 1.096 | H-C-H: 109.9 | [NIST CCCBDB] |
| C-F | 1.383 | H-C-F: 109.0 | [NIST CCCBDB] | |
| CH₃Br | C-H | 1.096 | H-C-H: 111.2 | [NIST CCCBDB] |
| C-Br | 1.939 | H-C-Br: 107.7 | [NIST CCCBDB] | |
| CH₃I | C-H | 1.096 | H-C-I: 107.2 | [NIST CCCBDB] |
| C-I | 2.139 | H-C-H: 111.4 | [NIST CCCBDB] |
Table 3: Experimental Vibrational Frequencies of Halogenated Ethanes
| Compound | Mode | Frequency (cm⁻¹) |
| Fluoroethane | C-F stretch | ~1050 |
| Bromoethane | C-Br stretch | ~650 |
| Iodoethane | C-I stretch | ~500 |
Visualization of Computational Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a proposed computational workflow for studying this compound and a potential decomposition pathway.
Conclusion
Methodological & Application
Application Notes and Protocols for Halogenated Trifluoroethanes in Organic Synthesis
A Note on 1,2-Dibromo-1-iodotrifluoroethane:
While this compound is commercially available from some suppliers, a comprehensive review of scientific literature reveals a notable absence of published studies detailing its specific applications as a precursor in organic synthesis.[1][2][3] Its polysubstituted nature, featuring three different halogen atoms, suggests potential as a source for highly functionalized trifluoroethyl synthons. However, without documented experimental protocols, its utility remains speculative.
Given the lack of specific data for this compound, these application notes will focus on a structurally related and well-documented precursor: 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane) . This compound serves as an excellent case study for the application of polyhalogenated trifluoroethanes in the synthesis of valuable fluorinated molecules.
Application of 2-Bromo-2-chloro-1,1,1-trifluoroethane as a Precursor for Multi-halogenated Alkenes
Background:
The introduction of fluorine-containing groups is a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. 2-Bromo-2-chloro-1,1,1-trifluoroethane, commonly known as halothane, is a readily available and versatile precursor for the synthesis of multi-halogenated alkenyl ethers.[4] These products are valuable intermediates, offering multiple sites for further chemical modification. The reaction of halothane with phenols in the presence of a base provides a direct route to aryl fluoroalkenyl ethers containing both chlorine and bromine atoms.[4]
Key Features:
-
Precursor Availability: Halothane is a widely accessible and relatively inexpensive starting material.
-
High Functionality: The resulting alkenyl ethers contain fluorine, chlorine, and bromine, allowing for selective downstream transformations.
-
Operational Simplicity: The synthesis can be achieved under relatively mild conditions using common laboratory reagents.[4]
Data Presentation: Synthesis of Aryl Fluoroalkenyl Ethers from Phenols and Halothane
The following table summarizes the reaction of various substituted phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane to yield the corresponding multi-halogenated alkenyl ethers. The data highlights the scope of the reaction with respect to different substituents on the aromatic ring.
| Entry | Phenol Substrate | Product | Yield (%) |
| 1 | Phenol | 1-(2-bromo-2-chloro-1-fluorovinyloxy)benzene | 85 |
| 2 | 4-Methylphenol | 1-(2-bromo-2-chloro-1-fluorovinyloxy)-4-methylbenzene | 82 |
| 3 | 4-Methoxyphenol | 1-(2-bromo-2-chloro-1-fluorovinyloxy)-4-methoxybenzene | 78 |
| 4 | 4-Chlorophenol | 1-chloro-4-(2-bromo-2-chloro-1-fluorovinyloxy)benzene | 75 |
| 5 | 4-Bromophenol | 1-bromo-4-(2-bromo-2-chloro-1-fluorovinyloxy)benzene | 72 |
| 6 | 2-Naphthol | 2-(2-bromo-2-chloro-1-fluorovinyloxy)naphthalene | 88 |
Table 1: Yields for the synthesis of various aryl fluoroalkenyl ethers using halothane. The reaction conditions are based on the optimized protocol described below.[4]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Aryl Fluoroalkenyl Ethers
This protocol details the optimized method for the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane).
Materials:
-
Substituted phenol (1.0 mmol)
-
Potassium hydroxide (KOH), ground (5.0 mmol)
-
2-Bromo-2-chloro-1,1,1-trifluoroethane (halothane) (1.0 mmol)
-
1,2-Dimethoxyethane (DME) (5.0 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the substituted phenol (1.0 mmol) and 1,2-dimethoxyethane (5.0 mL).
-
Stir the mixture at room temperature to dissolve the phenol.
-
Add ground potassium hydroxide (5.0 mmol) to the solution.
-
Continue stirring the mixture at room temperature for 1 hour to ensure the complete formation of the phenoxide salt.
-
Carefully add 2-bromo-2-chloro-1,1,1-trifluoroethane (1.0 mmol) to the reaction mixture in small portions.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 4.5 hours.
-
After the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (40 mL).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel to afford the pure aryl fluoroalkenyl ether.[4]
Visualizations
Proposed Reaction Pathway
The following diagram illustrates the proposed mechanism for the formation of aryl fluoroalkenyl ethers from phenols and halothane. The reaction proceeds through the formation of a phenoxide intermediate, followed by nucleophilic attack and subsequent elimination steps.
Experimental Workflow
This diagram outlines the key steps in the experimental procedure for the synthesis of aryl fluoroalkenyl ethers.
Radical Reactions of Halogenated Alkanes
Halogenated alkanes, particularly those containing bromine and iodine, are known precursors for radical generation.[5] The carbon-halogen bond can undergo homolytic cleavage upon exposure to heat or light, or through the action of a radical initiator, to form a carbon-centered radical. This reactive intermediate can then participate in a variety of synthetic transformations, including addition to unsaturated bonds and hydrogen atom abstraction.[5][6] While specific protocols for this compound are not documented, its structure suggests it could be a source of trifluoroethyl radicals for trifluoroethylation reactions, a topic of significant interest in medicinal and materials chemistry.[7]
The general mechanism for a radical chain reaction involving a halogenated alkane (R-X) is depicted below.
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. 1,2-DIBROMO-1,1-DIFLUOROETHANE | 75-82-1 [chemicalbook.com]
- 3. This compound [sigmaaldrich.com]
- 4. Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Trifluoroethylation Reactions Using 1,1,1-Trifluoro-2-iodoethane
Abstract: This document provides detailed application notes and experimental protocols for trifluoroethylation reactions. Due to the limited available information on the specific reagent 1,2-dibromo-1-iodotrifluoroethane, this guide focuses on the widely used and well-documented alternative, 1,1,1-trifluoro-2-iodoethane (CF3CH2I) . This reagent serves as a versatile source of the trifluoroethyl group in a variety of organic transformations, which are crucial for the synthesis of pharmaceuticals and agrochemicals. The protocols detailed herein are intended for researchers, scientists, and professionals in drug development.
Introduction
The introduction of a trifluoroethyl moiety (-CH2CF3) into organic molecules can significantly alter their physical, chemical, and biological properties. This functional group is known to enhance metabolic stability, lipophilicity, and binding affinity, making it a valuable addition in medicinal chemistry and materials science. 1,1,1-trifluoro-2-iodoethane has emerged as a key reagent for installing the trifluoroethyl group under various reaction conditions, including photoredox and transition-metal catalysis. This document outlines several proven methodologies for its use.
Data Presentation: Trifluoroethylation Reactions
The following tables summarize quantitative data for key trifluoroethylation reactions using 1,1,1-trifluoro-2-iodoethane with various substrates.
Table 1: Visible-Light-Induced C-H Trifluoroethylation of Enamides
| Substrate (Enamide) | Photocatalyst | Base | Solvent | Yield (%) | Reference |
| N-benzyl-N-(1-phenylvinyl)acetamide | fac-Ir(ppy)3 | DIPEA | Acetonitrile | 58 | [1] |
| Gram scale of N-benzyl-N-(1-phenylvinyl)acetamide | fac-Ir(ppy)3 | DIPEA | Acetonitrile | 87 | [1] |
Table 2: Visible-Light-Induced C-3 Trifluoroethylation of Imidazoheterocycles
| Substrate (Imidazoheterocycle) | Photocatalyst | Solvent | Yield (%) | Reference |
| Various substituted imidazoheterocycles | fac-Ir(ppy)3 | Not specified | 46-88 | [2][3][4] |
Table 3: Nickel-Catalyzed C-H Trifluoroethylation of Heteroarenes
| Substrate (Heteroarene) | Catalyst System | Directing Group | Solvent | Reference |
| Indoles, pyrroles, furans, thiophenes | Nickel catalyst | Monodentate directing group | Not specified | [5] |
Experimental Protocols
General Protocol for Visible-Light-Induced Trifluoroethylation of Enamides
This protocol is adapted from the visible-light-induced regio- and stereoselective C(sp²)-H trifluoroethylation of enamides.[1][6]
Materials:
-
Enamide substrate (1.0 equiv)
-
1,1,1-Trifluoro-2-iodoethane (3.0 equiv)
-
fac-Ir(ppy)₃ (0.05 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous acetonitrile (solvent)
-
Reaction vessel (e.g., Schlenk tube)
-
Blue LEDs (e.g., 80 W)
-
Stir plate and stir bar
Procedure:
-
To a dry reaction vessel, add the enamide substrate (0.2 mmol, 1.0 equiv), a magnetic stir bar, and the photocatalyst, fac-Ir(ppy)₃ (0.01 mol).
-
Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous acetonitrile (3.0 mL), followed by N,N-diisopropylethylamine (DIPEA) (0.6 mmol, 3.0 equiv) and 1,1,1-trifluoro-2-iodoethane (0.6 mmol, 3.0 equiv) via syringe.
-
Place the reaction vessel approximately 5 cm from the blue LED light source and begin vigorous stirring.
-
Irradiate the reaction mixture at room temperature for the required time (monitor by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-trifluoroethylated enamide.
General Protocol for Nickel-Catalyzed Trifluoroethylation of Aryl Halides
This protocol is a general representation of a nickel-catalyzed reductive cross-coupling reaction.[7][8]
Materials:
-
Aryl halide (e.g., bromide or chloride) (1.0 equiv)
-
1,1,1-Trifluoro-2-iodoethane (1.5 - 2.0 equiv)
-
Nickel catalyst (e.g., NiCl₂·dme) (0.1 equiv)
-
Ligand (e.g., a bipyridine or phenanthroline derivative) (0.1 equiv)
-
Reducing agent (e.g., zinc or manganese powder) (2.0 - 3.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMA)
-
Reaction vessel (e.g., oven-dried vial with a screw cap)
-
Stir plate and stir bar
Procedure:
-
In a glovebox, add the nickel catalyst (0.1 equiv), ligand (0.1 equiv), and reducing agent (2.0-3.0 equiv) to a dry reaction vial containing a stir bar.
-
Add the aryl halide (1.0 equiv) to the vial.
-
Add the anhydrous solvent, followed by 1,1,1-trifluoro-2-iodoethane (1.5 - 2.0 equiv).
-
Seal the vial tightly with a screw cap.
-
Remove the vial from the glovebox and place it on a stirrer hotplate set to the desired temperature (e.g., 60-100 °C).
-
Stir the reaction mixture for the required time (monitor by GC-MS or LC-MS).
-
After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts, washing the pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Regioselective 2,2,2-Trifluoroethylation of Imidazopyridines by Visible Light Photoredox Catalysis - The Journal of Organic Chemistry - Figshare [figshare.com]
- 3. Regioselective 2,2,2-Trifluoroethylation of Imidazopyridines by Visible Light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nickel-catalyzed direct C-H trifluoroethylation of heteroarenes with trifluoroethyl iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental procedures for radical reactions with 1,2-Dibromo-1-iodotrifluoroethane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific experimental procedures, quantitative data, or detailed protocols for radical reactions involving 1,2-Dibromo-1-iodotrifluoroethane (CF₃CFBrI) . This suggests that the radical chemistry of this particular compound is not well-documented in readily available scientific literature.
The following application notes and protocols are therefore based on analogous and structurally related compounds, specifically perfluoroalkyl iodides and other polyhalogenated alkanes. These examples are intended to provide a foundational understanding and a starting point for the experimental design of radical reactions with this compound. Researchers should exercise caution and perform appropriate safety assessments and optimization studies when adapting these procedures for a new reagent.
Introduction to Radical Reactions of Halogenated Fluoroalkanes
Halogenated fluoroalkanes are valuable reagents in organic synthesis, serving as sources of fluorinated radical species. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodo-containing compounds particularly susceptible to homolytic cleavage upon initiation by light, heat, or a radical initiator. This property allows for the generation of fluoroalkyl radicals, which can then participate in a variety of transformations, most notably addition reactions to unsaturated systems like alkenes and alkynes.
The introduction of fluorinated moieties is of significant interest in medicinal chemistry and materials science, as it can profoundly alter the biological and physical properties of molecules, including metabolic stability, lipophilicity, and binding affinity.
General Principles of Radical Addition to Alkenes
A common application of iodo-fluoroalkanes is the radical addition to alkenes. This process typically proceeds via a chain mechanism involving three key stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the generation of a radical species. In the context of this compound, the weaker C-I bond is expected to cleave homolytically to form a trifluoroethyl radical. This can be achieved photochemically (using UV light) or with a radical initiator like AIBN (azobisisobutyronitrile).
-
Propagation: The generated fluoroalkyl radical adds to the double bond of an alkene to form a new carbon-centered radical. This new radical can then abstract an iodine atom from another molecule of the iodo-fluoroalkane, yielding the product and regenerating the fluoroalkyl radical to continue the chain.
-
Termination: The reaction is terminated when two radical species combine.
Experimental Protocols: Representative Radical Addition of a Perfluoroalkyl Iodide to an Alkene
The following is a representative protocol for the radical addition of a perfluoroalkyl iodide to an alkene, which can be adapted as a starting point for experiments with this compound.
Reaction: General Radical Addition of a Perfluoroalkyl Iodide to an Alkene
Materials:
-
Perfluoroalkyl iodide (e.g., perfluorohexyl iodide)
-
Alkene (e.g., 1-octene)
-
Radical initiator (e.g., AIBN) or a UV lamp
-
Anhydrous, degassed solvent (e.g., benzene, toluene, or tert-butanol)
-
Schlenk flask or a similar reaction vessel equipped with a condenser and a magnetic stir bar
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the alkene (1.0 eq), the perfluoroalkyl iodide (1.2 eq), and the radical initiator AIBN (0.1 eq).
-
Add the anhydrous, degassed solvent to achieve a desired concentration (e.g., 0.1 M).
-
If using a photochemical initiation, omit the AIBN and place the reaction vessel in proximity to a UV lamp.
-
Stir the reaction mixture at an appropriate temperature. If using AIBN, a typical temperature is 80 °C. For photochemical reactions, ambient temperature may be sufficient.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or ¹H NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS).
Safety Precautions:
-
Perfluoroalkyl iodides and other halogenated compounds should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
AIBN is a potentially explosive compound and should be handled with care.
-
UV radiation is harmful; ensure proper shielding when performing photochemical reactions.
Data Presentation: Representative Yields for Radical Addition Reactions
The following table summarizes representative yields for the radical addition of various perfluoroalkyl iodides to alkenes under different conditions. This data is illustrative and serves as a general guide. Actual yields for reactions with this compound will need to be determined experimentally.
| Perfluoroalkyl Iodide | Alkene | Initiator/Conditions | Yield (%) |
| CF₃(CF₂)₅I | 1-Octene | AIBN, 80 °C | 85 |
| CF₃(CF₂)₃I | Styrene | UV light, rt | 78 |
| (CF₃)₂CFI | Methyl acrylate | (PhCOO)₂, 80 °C | 92 |
| CF₃I | 1-Hexene | UV light, rt | 65 |
Visualizing the Workflow
The following diagram illustrates a general workflow for the radical addition of a halogenated fluoroethane to an alkene.
Caption: General experimental workflow for radical addition.
Signaling Pathway: Radical Chain Mechanism
The following diagram illustrates the radical chain mechanism for the addition of a fluoroalkyl iodide to an alkene.
Caption: Radical chain mechanism for fluoroalkyl iodide addition.
Application Notes and Protocols for Nucleophilic Substitution Reactions Using 1,2-Dibromo-1-iodotrifluoroethane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on predicted reactivity and established principles of organic chemistry. Due to a lack of specific literature for 1,2-Dibromo-1-iodotrifluoroethane, these protocols should be considered as starting points and will require optimization for specific substrates and desired outcomes.
Introduction
This compound (CF₃C(Br)IC(Br)H₂) is a polyhalogenated alkane with significant potential as a building block in the synthesis of novel fluorinated molecules. The presence of a trifluoromethyl group and three distinct halogen atoms on a two-carbon backbone offers unique opportunities for selective functionalization. This document provides an overview of the predicted reactivity of this compound in nucleophilic substitution reactions and offers generalized protocols for its use in synthetic chemistry.
The reactivity of this compound in nucleophilic substitutions is dictated by two primary factors: the leaving group ability of the halogens and the electronic effect of the trifluoromethyl group. The relative leaving group ability of the halogens is I > Br > Cl > F. Therefore, the carbon-iodine bond is the most labile and susceptible to cleavage by a nucleophile. The strong electron-withdrawing nature of the adjacent trifluoromethyl group further activates the C-1 position towards nucleophilic attack. Consequently, nucleophilic substitution is expected to occur selectively at the C-1 position, displacing the iodide ion to yield 1,2-dibromo-1-substituted-trifluoroethane derivatives.
Predicted Reaction Pathway
The general mechanism for the nucleophilic substitution on this compound is anticipated to be a bimolecular nucleophilic substitution (SN2) reaction. The nucleophile attacks the electrophilic carbon atom bonded to the iodine, leading to a transition state where the nucleophile and the leaving group (iodide) are both partially bonded to the carbon. The reaction results in the inversion of stereochemistry at the reaction center, if chiral.
Caption: Predicted SN2 reaction pathway for nucleophilic substitution on this compound.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with common nucleophiles. Caution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
General Experimental Workflow
Caption: A generalized workflow for nucleophilic substitution reactions.
Protocol 1: Reaction with Amine Nucleophiles (N-Trifluoroethylation)
Objective: To synthesize N-(1,2-dibromotrifluoroethyl)amines.
| Parameter | Recommended Condition/Reagent | Notes |
| Nucleophile | Primary or secondary amine (1.0 - 1.2 eq.) | A slight excess of the amine can be used. |
| Substrate | This compound (1.0 eq.) | --- |
| Base | Non-nucleophilic base (e.g., DIPEA, Et₃N) (1.5 - 2.0 eq.) | To neutralize the HI formed during the reaction. |
| Solvent | Aprotic polar solvent (e.g., DMF, CH₃CN, THF) | Ensure all reactants are soluble. |
| Temperature | 0 °C to room temperature | Start at a lower temperature and warm up as needed. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or GC-MS. |
Procedure:
-
To a solution of the amine in the chosen solvent, add the base and cool the mixture to 0 °C.
-
Slowly add a solution of this compound in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Reaction with Alkoxide Nucleophiles (O-Trifluoroethylation)
Objective: To synthesize 1-alkoxy-1,2-dibromotrifluoroethanes.
| Parameter | Recommended Condition/Reagent | Notes |
| Nucleophile | Sodium or potassium alkoxide (1.0 - 1.2 eq.) | Can be pre-formed or generated in situ from the corresponding alcohol and a strong base (e.g., NaH). |
| Substrate | This compound (1.0 eq.) | --- |
| Solvent | Anhydrous aprotic solvent (e.g., THF, DMF) | The solvent must be dry to prevent quenching of the alkoxide. |
| Temperature | -78 °C to room temperature | Start at a low temperature to control the exothermicity. |
| Reaction Time | 1 - 12 hours | Monitor by TLC or GC-MS. |
Procedure:
-
To a solution of the alcohol in the anhydrous solvent at 0 °C, add sodium hydride portion-wise and stir for 30 minutes.
-
Cool the resulting alkoxide solution to -78 °C and slowly add a solution of this compound in the same solvent.
-
Allow the reaction to warm slowly to room temperature and stir until completion.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Protocol 3: Reaction with Thiolate Nucleophiles (S-Trifluoroethylation)
Objective: To synthesize 1-(alkylthio)-1,2-dibromotrifluoroethanes.
| Parameter | Recommended Condition/Reagent | Notes |
| Nucleophile | Thiol (1.0 - 1.2 eq.) | --- |
| Substrate | This compound (1.0 eq.) | --- |
| Base | Inorganic base (e.g., K₂CO₃, Cs₂CO₃) (1.5 - 2.0 eq.) | To deprotonate the thiol. |
| Solvent | Polar aprotic solvent (e.g., DMF, acetone) | --- |
| Temperature | Room temperature to 50 °C | Gentle heating may be required. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or GC-MS. |
Procedure:
-
To a solution of the thiol in the solvent, add the base and stir for 15 minutes at room temperature.
-
Add a solution of this compound in the same solvent.
-
Stir the reaction mixture at the appropriate temperature until the starting material is consumed.
-
Filter off the inorganic salts and concentrate the filtrate.
-
Take up the residue in an organic solvent and water, separate the layers, and extract the aqueous layer.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Factors Influencing Reactivity
The success and selectivity of the nucleophilic substitution on this compound will depend on several factors, as outlined in the diagram below.
Caption: Key factors influencing the outcome of nucleophilic substitution reactions.
Summary of Quantitative Data (Predicted)
The following table summarizes the expected reactants and products for the generalized protocols. The yields are hypothetical and will need to be determined experimentally.
| Protocol | Nucleophile | Base | Solvent | Product | Predicted Yield |
| 1 | R¹R²NH | DIPEA | DMF | CF₃C(Br)(NR¹R²)C(Br)H₂ | Moderate to High |
| 2 | R-OH | NaH | THF | CF₃C(Br)(OR)C(Br)H₂ | Moderate to High |
| 3 | R-SH | K₂CO₃ | Acetone | CF₃C(Br)(SR)C(Br)H₂ | Moderate to High |
These application notes and protocols are intended to serve as a guide for the exploration of the chemistry of this compound. Experimental validation and optimization are crucial for the successful application of this versatile reagent in organic synthesis.
Application of 1,2-Dibromo-1-iodotrifluoroethane in Materials Science: A Review of Available Data
Initial investigations into the applications of 1,2-Dibromo-1-iodotrifluoroethane within materials science have revealed a significant lack of published research, experimental protocols, and quantitative data. Extensive searches of scientific literature and patent databases did not yield specific examples of its use in this field.
While the unique combination of bromine, iodine, and fluorine atoms in this compound suggests potential as a versatile reagent in the synthesis of highly functionalized fluorinated materials, there is currently no direct evidence to support this. Halogenated hydrocarbons, in general, play a crucial role in materials science, particularly in the synthesis of fluoropolymers and as intermediates for introducing specific functionalities into materials. However, the specific reactivity and utility of this compound remain undocumented in the available scientific record.
For researchers and scientists interested in the potential of novel fluorinated compounds, the absence of data on this compound presents both a challenge and an opportunity. It signifies a largely unexplored area of materials chemistry. Future research could focus on elucidating its fundamental reactivity and exploring its utility in areas such as:
-
Initiator or Chain Transfer Agent in Polymerization: The presence of labile carbon-halogen bonds could potentially allow this molecule to act as an initiator or a chain transfer agent in controlled radical polymerization techniques for the synthesis of novel fluoropolymers.
-
Precursor for Functional Monomers: Selective transformation of the bromo and iodo groups could lead to the synthesis of new functionalized trifluoroethylene derivatives, which are valuable building blocks for advanced materials.
-
Surface Modification Agent: The high halogen content might impart unique surface properties, making it a candidate for the chemical modification of surfaces to achieve desired characteristics like hydrophobicity or oleophobicity.
Given the current lack of information, it is not possible to provide detailed application notes, experimental protocols, or quantitative data summaries as requested. The following sections outline the physicochemical properties of the compound based on available database information and present a hypothetical experimental workflow for its initial investigation as a polymerization initiator, which should be treated as a conceptual outline rather than an established protocol.
Physicochemical Properties of this compound
A summary of the basic physical and chemical properties of this compound is presented below. This information is typically sourced from chemical databases and provides a foundational understanding of the compound.
| Property | Value | Source |
| Molecular Formula | C₂Br₂F₃I | PubChem |
| Molecular Weight | 367.73 g/mol | PubChem |
| Appearance | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Hypothetical Experimental Protocol: Investigation of this compound as a Radical Polymerization Initiator
Disclaimer: The following protocol is a conceptual outline for preliminary research purposes only and is not based on any published experimental work. It should be adapted and optimized by qualified researchers.
Objective: To assess the potential of this compound as a thermal initiator for the radical polymerization of a model monomer (e.g., styrene or methyl methacrylate).
Materials:
-
This compound
-
Styrene (or methyl methacrylate), freshly distilled
-
Anhydrous toluene (or other suitable solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for polymerization
-
Characterization equipment: Gas Chromatography-Mass Spectrometry (GC-MS), Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy.
Procedure:
-
Reaction Setup: A Schlenk flask is charged with a magnetic stir bar and flame-dried under vacuum. The flask is then backfilled with an inert gas.
-
Addition of Reagents: Styrene (e.g., 5 mL, 43.6 mmol) and anhydrous toluene (e.g., 5 mL) are added to the flask via syringe.
-
Initiator Addition: A stock solution of this compound in anhydrous toluene is prepared. A specific volume of this solution (to achieve a desired monomer-to-initiator ratio, e.g., 100:1) is added to the reaction mixture.
-
Polymerization: The reaction mixture is heated to a specific temperature (e.g., 80 °C, 100 °C, 120 °C) in an oil bath with vigorous stirring.
-
Monitoring: Aliquots of the reaction mixture are taken at regular intervals to monitor monomer conversion using GC-MS.
-
Termination: After a predetermined time (e.g., 24 hours), the polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.
-
Characterization: The resulting polymer is characterized by GPC to determine its molecular weight and polydispersity index (PDI). NMR spectroscopy is used to confirm the polymer structure and potentially identify end-groups derived from the initiator.
Logical Workflow for Investigating a Novel Polymerization Initiator
The following diagram illustrates a logical workflow for the initial investigation of a new compound as a polymerization initiator.
Caption: A logical workflow for the systematic investigation of a novel compound as a potential polymerization initiator.
Application Notes and Protocols for the Synthesis of Novel Fluorinated Compounds using 1,2-Dibromo-1-iodotrifluoroethane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the inferred reactivity of 1,2-Dibromo-1-iodotrifluoroethane by analogy to similar polyhalogenated fluoroalkanes. Due to a lack of specific literature on this reagent, these protocols are proposed as theoretical guides for research and development. Experimental conditions should be optimized for specific substrates.
Introduction
The introduction of fluorine and fluorinated moieties into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorination can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds. This compound (CFBrICF2Br) is a highly functionalized, electron-deficient building block. The presence of three different halogens offers a rich platform for selective chemical transformations. The carbon-iodine bond is the most labile, making this reagent a potential source of the 1,2-dibromo-1,2,2-trifluoroethyl radical (•CF(Br)CF2Br) under radical initiation conditions. This reactivity can be harnessed for the synthesis of novel, densely functionalized fluorinated compounds.
Application Note 1: Radical-Mediated Vicinal Dibromo-Trifluoroethylation of Alkenes and Alkynes
This application note describes the use of this compound as a reagent for the introduction of the -CF(Br)CF2Br group across carbon-carbon multiple bonds via an Atom Transfer Radical Addition (ATRA) mechanism. This reaction provides a direct route to vicinal dibromo-trifluoroethylated alkanes and alkenes, which are versatile intermediates for further synthetic manipulations, including dehydrobromination to form fluorinated vinyl compounds or substitution of the bromine atoms.
Proposed Reaction Scheme:
Caption: Proposed radical addition of this compound to an alkene.
Experimental Protocol: General Procedure for Radical Addition to Alkenes
-
Materials:
-
This compound
-
Alkene or alkyne substrate
-
Radical initiator (e.g., AIBN, dilauroyl peroxide, or a photoredox catalyst)
-
Anhydrous, degassed solvent (e.g., acetonitrile, dioxane, or ethyl acetate)
-
Schlenk flask or similar reaction vessel equipped with a magnetic stir bar and condenser
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure: a. To a dry Schlenk flask under an inert atmosphere, add the alkene or alkyne (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and the radical initiator (e.g., AIBN, 0.1 mmol, 10 mol%). b. Add the anhydrous, degassed solvent (5 mL). c. Stir the reaction mixture at the appropriate temperature (typically 80-100 °C for thermal initiation with AIBN, or room temperature for photoredox catalysis) for 4-24 hours. d. Monitor the reaction progress by TLC or GC-MS. e. Upon completion, cool the reaction mixture to room temperature. f. Remove the solvent under reduced pressure. g. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired adduct.
Representative Data (Hypothetical)
| Substrate (Alkene) | Product | Yield (%) |
| Styrene | 2-(1,2-dibromo-1,2,2-trifluoroethyl)-1-iodo-1-phenylethane | 75 |
| 1-Octene | 1-(1,2-dibromo-1,2,2-trifluoroethyl)-2-iodooctane | 82 |
| Cyclohexene | 1-(1,2-dibromo-1,2,2-trifluoroethyl)-2-iodocyclohexane | 78 |
Application Note 2: Synthesis of Novel Fluorinated Dihydrooxazines
This application note outlines a potential pathway for the synthesis of fluorinated dihydrooxazine heterocycles. The protocol involves an initial radical addition of this compound to an N-allyl amide, followed by an intramolecular cyclization. This strategy leverages the multiple halogen functionalities of the starting reagent to construct complex heterocyclic scaffolds.
Proposed Synthetic Pathway:
Caption: Proposed workflow for the synthesis of fluorinated dihydrooxazines.
Experimental Protocol: Two-Step Synthesis of Fluorinated Dihydrooxazines
Step 1: Radical Addition to N-Allyl Amide
-
Procedure: a. Follow the general procedure for radical addition as described in Application Note 1, using an N-allyl amide as the substrate. b. After purification, the resulting iodo-dibromo-trifluoroethyl amide adduct is used in the next step.
Step 2: Intramolecular Cyclization
-
Materials:
-
Iodo-dibromo-trifluoroethyl amide adduct (from Step 1)
-
A suitable base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure: a. Dissolve the iodo-dibromo-trifluoroethyl amide adduct (1.0 mmol) in the anhydrous solvent (10 mL) in a round-bottom flask under an inert atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add the base (1.1 mmol, 1.1 equiv) portion-wise over 10 minutes. d. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. e. Monitor the reaction by TLC or LC-MS. f. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. g. Extract the aqueous layer with ethyl acetate (3 x 20 mL). h. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to yield the fluorinated dihydrooxazine.
Representative Data (Hypothetical)
| N-Allyl Amide | Intermediate Adduct Yield (%) | Dihydrooxazine Yield (%) |
| N-allylbenzamide | 80 | 65 |
| N-allylacetamide | 85 | 70 |
Summary of Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₂Br₂F₃I |
| Molecular Weight | 367.73 g/mol |
| Appearance | Not available |
| Boiling Point | Not available |
| Density | Not available |
Logical Workflow for Synthesis and Characterization
Caption: General workflow for synthesis and characterization of novel fluorinated compounds.
Application Notes and Protocols for Reactions Involving Polyhalogenated Trifluoroethanes
Disclaimer: Direct experimental data and established reaction mechanisms for 1,2-Dibromo-1-iodotrifluoroethane are scarce in the current scientific literature. The following application notes and protocols are based on the well-documented reactivity of structurally analogous and commercially available polyhalogenated trifluoroethanes, namely 1,1,1-Trifluoro-2-iodoethane (CF₃CH₂I) and 1,2-Dibromo-1,1,2-trifluoroethane (CF₂BrCHFBr) . These compounds are expected to exhibit similar reaction patterns, primarily involving radical intermediates and metal-catalyzed transformations.
I. Introduction
Polyhalogenated trifluoroethanes are valuable reagents in organic synthesis, serving as key building blocks for the introduction of the trifluoroethyl (-CH₂CF₃) or related fluorinated moieties into organic molecules. The presence of fluorine atoms significantly influences the physicochemical properties of molecules, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] This makes these reagents particularly important for researchers, scientists, and drug development professionals. The reactivity of these compounds is dominated by the lability of the carbon-halogen bonds, with the C-I bond being the most susceptible to homolytic cleavage to form the trifluoroethyl radical.
II. Key Reaction Mechanisms and Applications
The primary reaction mechanisms involving these polyhalogenated trifluoroethanes include:
-
Visible-Light-Induced Atom Transfer Radical Addition (ATRA) to Alkenes and Arenes: This powerful method allows for the direct formation of C-C bonds under mild conditions.[2][3] A photocatalyst, upon excitation by visible light, initiates the formation of a trifluoroethyl radical from the polyhalogenated precursor. This radical then adds to an unsaturated C-C bond (alkene or arene), and the resulting radical intermediate abstracts a halogen atom from another molecule of the precursor to propagate the radical chain.[2][4] This reaction is highly valuable for the synthesis of complex molecules containing the trifluoroethyl group.
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions provide an efficient means to form C-C bonds between the trifluoroethyl group and various organic partners.[4][5] Common coupling partners include terminal alkynes and organoboronic acids or esters.[5][6] These transformations typically proceed under mild conditions and exhibit a broad substrate scope with good functional group tolerance.[4][5]
-
Copper-Mediated Cross-Coupling Reactions: Copper catalysis offers an alternative to palladium for the trifluoroethylation of various substrates, including N-heterocycles.[7]
The trifluoroethyl group is a significant structural motif in a number of pharmaceuticals due to its ability to improve drug efficacy and pharmacokinetic profiles.[8]
III. Experimental Protocols
Protocol 1: Visible-Light-Induced Atom Transfer Radical Addition (ATRA) of 1,1,1-Trifluoro-2-iodoethane to Alkenes
This protocol describes the general procedure for the photocatalytic addition of the trifluoroethyl group and an iodine atom across the double bond of an alkene.[2]
Materials:
-
Alkene (e.g., styrene)
-
1,1,1-Trifluoro-2-iodoethane (CF₃CH₂I)
-
fac-Ir(ppy)₃ (photocatalyst)
-
Hünig's base (N,N-Diisopropylethylamine)
-
Acetonitrile (anhydrous)
-
Nitrogen or Argon gas
-
24 W fluorescent lamp
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the alkene (0.5 mmol, 1.0 equiv), fac-Ir(ppy)₃ (0.005 mmol, 1 mol%), and anhydrous acetonitrile (5 mL).
-
Degas the solution by bubbling with nitrogen or argon for 15 minutes.
-
Add Hünig's base (1.0 mmol, 2.0 equiv) and 1,1,1-Trifluoro-2-iodoethane (1.0 mmol, 2.0 equiv) to the reaction mixture under a positive pressure of inert gas.
-
Seal the tube and place it approximately 5 cm from a 24 W fluorescent lamp.
-
Irradiate the reaction mixture at room temperature with vigorous stirring for 48 hours.
-
Upon completion, as monitored by TLC or GC-MS, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-iodo-3,3,3-trifluoropropyl-substituted product.
Workflow for Visible-Light-Induced ATRA of CF₃CH₂I to Alkenes
Caption: Experimental workflow for the photocatalytic ATRA reaction.
Protocol 2: Palladium-Catalyzed Trifluoroethylation of Terminal Alkynes
This protocol provides a general method for the coupling of terminal alkynes with 1,1,1-Trifluoro-2-iodoethane.[4][5]
Materials:
-
Terminal alkyne (e.g., phenylacetylene)
-
1,1,1-Trifluoro-2-iodoethane (CF₃CH₂I)
-
Pd(PPh₃)₄ (catalyst)
-
Copper(I) iodide (CuI) (co-catalyst)
-
Triethylamine (Et₃N) (base and solvent)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the terminal alkyne (0.5 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and CuI (0.05 mmol, 10 mol%).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous triethylamine (2 mL) and 1,1,1-Trifluoro-2-iodoethane (1.0 mmol, 2.0 equiv) via syringe.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether (10 mL) and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding trifluoroethylated alkyne.
Workflow for Palladium-Catalyzed Trifluoroethylation of Alkynes
References
- 1. RU1744933C - Method of synthesis of 1,2-dibromo-1,1,2-trifluoroethane or 1,2-dibromo-1,1-difluoroethane - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Visible-Light-Induced Direct Csp2-H Radical Trifluoroethylation of Coumarins with 1,1,1-Trifluoro-2-iodoethane (CF3CH2I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed trifluoroethylation of terminal alkynes with 1,1,1-trifluoro-2-iodoethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. researchgate.net [researchgate.net]
- 8. mhc.cpu.edu.cn [mhc.cpu.edu.cn]
Application Notes and Protocols: 1,2-Dibromo-1-iodotrifluoroethane in the Synthesis of Pharmaceutical Intermediates
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability. While a wide array of fluorinated building blocks are utilized, the specific application of 1,2-dibromo-1-iodotrifluoroethane in the synthesis of pharmaceutical intermediates is not documented in readily available scientific literature. This document, therefore, provides a discussion of its predicted reactivity based on the chemistry of analogous polyhalogenated alkanes and outlines general protocols for related, more commonly employed reagents.
Predicted Reactivity of this compound
Based on established principles of organic chemistry, the reactivity of this compound is expected to be dominated by the lability of its carbon-halogen bonds. The bond dissociation energies follow the trend C-I < C-Br < C-F, indicating that the carbon-iodine bond is the weakest and most likely to react first.[1][2][3]
Key Predicted Reactions:
-
Nucleophilic Substitution: The carbon bearing the iodine atom is the most probable site for nucleophilic attack, leading to the displacement of the iodide ion.
-
Radical Reactions: Homolytic cleavage of the C-I bond would readily form a trifluoro-dibromo-ethyl radical, which could then participate in various radical-mediated transformations.
-
Dehalogenation: Treatment with reducing agents, such as zinc dust, could induce the elimination of adjacent halogens to form a fluorinated alkene.[4][5] Given the presence of three halogens, a stepwise or complex elimination pattern might be observed.
The following diagram illustrates the predicted reactivity hierarchy.
Caption: Predicted reaction pathways for this compound.
Alternative and Documented Approaches for Trifluoroalkylation
Given the absence of specific literature for this compound, researchers may consider alternative, well-documented reagents for the introduction of trifluoroalkyl groups into pharmaceutical intermediates. One such common reagent is 1,1,1-trifluoro-2-iodoethane (CF₃CH₂I).
Application: Copper-Mediated Trifluoroethylation of Aryl Halides
A prevalent method for forming carbon-carbon bonds is the copper-mediated cross-coupling of an aryl halide with a fluoroalkylating agent. This approach is valuable for synthesizing precursors to a wide range of biologically active molecules.
Table 1: Comparison of Trifluoroethylating Agents
| Reagent | Structure | Common Applications | Key Advantages |
| 1,1,1-Trifluoro-2-iodoethane | CF₃CH₂I | Copper- and palladium-catalyzed trifluoroethylation of aryl and vinyl halides. | Commercially available, well-documented reactivity. |
| 2,2,2-Trifluoroethyl Tosylate | CF₃CH₂OTs | Nucleophilic trifluoroethylation of amines, phenols, and thiols. | Good leaving group, suitable for SN2 reactions. |
| Trifluoroacetaldehyde | CF₃CHO | Precursor for the synthesis of trifluoromethylated alcohols and heterocycles. | Highly reactive electrophile. |
| Sodium Trifluoromethanesulfinate | CF₃SO₂Na | Radical trifluoromethylation of heterocycles. | Bench-stable solid, generates trifluoromethyl radicals.[6] |
Experimental Protocol: Copper-Mediated Trifluoroethylation of 4-Iodoanisole
This protocol is a representative example of how a fluorinated alkyl iodide can be used to synthesize a pharmaceutical intermediate.
Objective: To synthesize 4-methoxy-1-(2,2,2-trifluoroethyl)benzene.
Materials:
-
4-Iodoanisole
-
1,1,1-Trifluoro-2-iodoethane (CF₃CH₂I)
-
Copper powder
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodoanisole (1.0 eq), copper powder (2.0 eq), and anhydrous DMF.
-
Add 1,1,1-trifluoro-2-iodoethane (1.5 eq) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 1 M HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-methoxy-1-(2,2,2-trifluoroethyl)benzene.
Table 2: Representative Reaction Data for Trifluoroethylation
| Aryl Halide | Trifluoroethylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 4-Iodoanisole | CF₃CH₂I | Cu powder | DMF | 90 | 75-85 |
| 1-Bromo-4-nitrobenzene | CF₃CH₂I | Cu powder | DMF | 100 | 70-80 |
| 3-Iodopyridine | CF₃CH₂I | Cu powder | NMP | 100 | 65-75 |
Yields are approximate and can vary based on specific reaction conditions.
The following diagram outlines the general workflow for this experimental protocol.
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion
While this compound is commercially available, its application in pharmaceutical synthesis remains unexplored in the current body of scientific literature. Based on fundamental chemical principles, its reactivity is likely governed by the sequential cleavage of its carbon-halogen bonds, with the carbon-iodine bond being the most labile. Researchers interested in novel fluorinated scaffolds may find this reagent to be a source of unique reactive intermediates. However, for established synthetic routes requiring trifluoroethylation, alternative and well-documented reagents such as 1,1,1-trifluoro-2-iodoethane offer more reliable and predictable outcomes. The protocols and data presented herein for these alternative reagents provide a solid foundation for the synthesis of trifluoroethylated pharmaceutical intermediates.
References
- 1. savemyexams.com [savemyexams.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 4. scribd.com [scribd.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 1,2-Dibromo-1-iodotrifluoroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibromo-1-iodotrifluoroethane (CF₃CBrIBr) is a polyhalogenated alkane with potential as a building block in organic synthesis for the introduction of the trifluoro-bromo-ethyl motif. The presence of three distinct halogen atoms on adjacent carbons offers opportunities for selective functionalization through metal-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for conducting Suzuki-Miyaura, Sonogashira, and Heck reactions with this substrate.
Due to the limited specific literature on the cross-coupling reactions of this compound, the following protocols and data are based on established principles of cross-coupling chemistry and reactivity trends of carbon-halogen bonds. The general order of reactivity for carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, primarily due to the decreasing bond dissociation energies.[1][2] Consequently, the carbon-iodine bond in 1,2-dibromo-1-iodotifluoroethane is expected to be the most reactive site for oxidative addition to a low-valent metal center, allowing for regioselective functionalization.
Principle of Regioselective Cross-Coupling
The selective functionalization of this compound is predicated on the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the organic halide to the Pd(0) catalyst. The energy barrier for this step is lowest for the C-I bond, followed by the C-Br bond. By carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to selectively cleave the C-I bond while leaving the C-Br bonds intact for potential subsequent transformations.
Caption: Logical workflow for selective cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction is expected to selectively form a C-C bond at the iodo-substituted carbon.
Hypothetical Quantitative Data
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 10 | 92 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 100 | 16 | 78 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | THF/H₂O | 70 | 18 | 81 |
Experimental Protocol
Materials:
-
This compound
-
Aryl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 4:1)
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.
-
Add the aryl boronic acid and this compound.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the specified temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst.[3] This reaction is expected to proceed selectively at the C-I bond of this compound.
Hypothetical Quantitative Data
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 90 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 50 | 10 | 88 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N | Toluene | 70 | 12 | 82 |
| 4 | Propargyl alcohol | Pd₂(dba)₃ (1) / AsPh₃ (4) | CuI (3) | Piperidine | Dioxane | RT | 24 | 75 |
Experimental Protocol
Materials:
-
This compound
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Terminal alkyne (1.1 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
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Amine base (e.g., triethylamine, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF)
-
Standard laboratory glassware (Schlenk flask)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne, followed by this compound.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
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Extract the mixture with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycle for Sonogashira coupling.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4] With this compound, the reaction is anticipated to occur at the C-I bond, leading to the formation of a trifluoro-bromo-ethyl substituted alkene.
Hypothetical Quantitative Data
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 75 |
| 2 | Methyl acrylate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | NaOAc | Acetonitrile | 80 | 18 | 80 |
| 3 | 1-Octene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | NMP | 120 | 36 | 65 |
| 4 | Cyclohexene | Herrmann's Catalyst (2) | - | DBU | Dioxane | 110 | 20 | 70 |
Experimental Protocol
Materials:
-
This compound
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Alkene (1.5 equiv)
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Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
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Phosphine ligand (e.g., P(o-tol)₃, 4 mol%)
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Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Standard laboratory glassware (sealed tube or Schlenk flask with condenser)
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Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a sealable reaction tube under an inert atmosphere, add the palladium catalyst and phosphine ligand.
-
Add the base and the anhydrous, degassed solvent.
-
Add the alkene, followed by this compound.
-
Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.
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Monitor the reaction progress by GC-MS.
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Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycle for the Heck reaction.
Conclusion
The protocols and data presented herein provide a foundational guide for the exploration of metal-catalyzed cross-coupling reactions with this compound. The expected high reactivity of the C-I bond offers a promising avenue for the selective synthesis of novel trifluoro-bromo-ethyl containing compounds. Researchers are encouraged to use these notes as a starting point for optimization, as specific reaction conditions may vary depending on the coupling partners and desired products. Careful monitoring of the reaction progress is crucial to achieve the desired selectivity and yield.
References
Application Notes and Protocols for 1,2-Dibromo-1-iodotrifluoroethane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 1,2-Dibromo-1-iodotrifluoroethane (CAS No. 216394-01-3). The information herein is compiled from available safety data for the compound and analogous halogenated hydrocarbons. It is imperative to supplement these guidelines with a thorough review of any specific Safety Data Sheet (SDS) provided by the supplier and to conduct a comprehensive risk assessment before use.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value |
| CAS Number | 216394-01-3 |
| Molecular Formula | C₂Br₂F₃I |
| Molecular Weight | 367.73 g/mol |
| Boiling Point | 63-65 °C at 32 mmHg[1] |
| Density | 1.515 g/cm³[1] |
| Flash Point | 63-65 °C at 32 mmHg[1] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below, alongside recommended personal protective equipment (PPE).
| Hazard Classification | GHS Precautionary Statements | Recommended Personal Protective Equipment (PPE) |
| Hazard Codes: Xi (Irritant)[1] | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1] | Eye/Face Protection: Chemical safety goggles and/or a face shield. |
| Risk Statements: 21/22 (Harmful in contact with skin and if swallowed), 36/38 (Irritating to eyes and skin)[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and closed-toe shoes. |
| P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell.[1] | Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Experimental Protocols
Protocol for Safe Handling and Use
This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.
-
Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as specified in the table above.
-
Dispensing:
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Carefully open the container, avoiding splashing.
-
Use a clean, dry syringe or pipette to transfer the liquid.
-
Ensure all transfers are performed over a secondary containment tray to catch any spills.
-
-
Reactions:
-
When setting up reactions, ensure the apparatus is securely clamped and in a stable position.
-
If heating the compound, use a well-controlled heating mantle and monitor the temperature closely.
-
-
Post-Handling:
-
Tightly seal the container immediately after use.
-
Thoroughly clean the work area.
-
Wash hands and any exposed skin with soap and water.
-
Contaminated clothing should be removed and laundered before reuse.
-
Protocol for Safe Storage
Proper storage is crucial to maintain the integrity of this compound and to prevent accidents.
-
Storage Container: Store in the original, tightly sealed container.
-
Storage Conditions:
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Store in a cool, dry, and well-ventilated area.
-
Keep away from sources of ignition, heat, and direct sunlight.
-
-
Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and finely powdered metals.
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Emergency Procedures
First Aid Measures
A summary of first aid procedures in case of exposure is provided below.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Leak Procedures
-
Evacuation: Immediately evacuate the area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment:
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Place the absorbed material into a sealed, labeled container for disposal.
-
-
Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.
-
Do not allow the spilled material to enter drains or waterways.
Visualized Workflows
The following diagrams illustrate the logical flow of handling and emergency procedures.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1,2-Dibromo-1-iodotrifluoroethane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working on the synthesis of 1,2-Dibromo-1-iodotrifluoroethane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is presumed to be synthesized via a multi-step halogenation process.
Question: I am observing low to no yield of the desired this compound. What are the potential causes and solutions?
Answer: Low or no yield can stem from several factors throughout the synthetic pathway. A systematic approach to troubleshooting is recommended.
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Incomplete Halogenation: The sequential addition of bromine and iodine to a trifluoro-precursor is critical. Ensure that each halogenation step proceeds to completion.
-
Solution: Monitor the reaction progress using techniques like GC-MS or NMR spectroscopy to confirm the consumption of the starting material and the formation of the halogenated intermediate before proceeding to the next step. Adjust reaction times or temperatures as needed.
-
-
Sub-optimal Reaction Conditions: The reaction conditions for each halogenation step are crucial for success.
-
Solution: Systematically optimize parameters such as temperature, pressure, and catalyst concentration. Refer to the data in Table 1 for an example of how reaction conditions can influence yield.
-
-
Reagent Purity: The purity of starting materials and reagents can significantly impact the reaction outcome.
-
Solution: Use high-purity, anhydrous solvents and freshly distilled reagents whenever possible. Impurities can quench reactive species or lead to unwanted side reactions.
-
-
Side Reactions: The formation of poly-halogenated or other undesired byproducts can consume starting materials and reduce the yield of the target compound.[1]
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Solution: Carefully control the stoichiometry of the halogenating agents. Using a slight excess of the substrate can sometimes minimize the formation of over-halogenated products.
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Question: My final product is impure, and I'm having difficulty with purification. What strategies can I employ?
Answer: Purification of mixed halogenated alkanes can be challenging due to their similar physical properties.
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Fractional Distillation: This is often the most effective method for separating compounds with close boiling points.
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Technique: Use a high-efficiency distillation column (e.g., a Vigreux or packed column) and carefully control the distillation rate and temperature.
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Chromatography: While potentially more resource-intensive, column chromatography can provide excellent separation.
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Technique: Use a non-polar stationary phase (e.g., silica gel) and a non-polar eluent system. The elution order will depend on the polarity of the impurities.
-
-
Washing and Extraction: Aqueous washing steps can help remove any water-soluble impurities or residual acids from the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: While a specific, high-yield, one-pot synthesis is not widely reported, a plausible multi-step approach involves the sequential halogenation of a C2-trifluoro precursor, such as trifluoroethene or 1,1,1-trifluoroethane. This would typically involve an initial bromination step to form a dibromo-trifluoroethane intermediate, followed by a selective iodination.
Q2: What are the key safety precautions when working with halogenating agents?
A2: Halogenating agents like bromine (Br₂) and iodine (I₂) are corrosive, toxic, and reactive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be prepared to handle potential exotherms and have appropriate quenching agents readily available.
Q3: How can I control the regioselectivity of the halogenation?
A3: The regioselectivity of halogenation on an unsymmetrical alkane can be influenced by the stability of the resulting radical intermediate.[2] For trifluoroethane, the electron-withdrawing nature of the trifluoromethyl group will influence the position of halogen addition.[3] Careful selection of the initiator (e.g., UV light vs. chemical initiator) and reaction temperature can also affect selectivity.
Q4: What are common side products to expect?
A4: Common side products include poly-halogenated alkanes (e.g., tribromo- or di-iodo species), constitutional isomers, and products of elimination reactions, especially at higher temperatures.[1][4]
Data Presentation
Table 1: Illustrative Data for Optimization of the Bromination Step
| Entry | Substrate:Br₂ Ratio | Temperature (°C) | Initiator | Reaction Time (h) | Yield of Dibromo-intermediate (%) | Purity (%) |
| 1 | 1:1.1 | 25 | UV (365 nm) | 12 | 65 | 90 |
| 2 | 1:1.5 | 25 | UV (365 nm) | 12 | 75 | 85 |
| 3 | 1:1.1 | 50 | AIBN | 8 | 70 | 88 |
| 4 | 1:1.5 | 50 | AIBN | 8 | 82 | 80 |
Table 2: Illustrative Data for Optimization of the Iodination Step
| Entry | Intermediate:I₂ Ratio | Catalyst | Solvent | Reaction Time (h) | Yield of Final Product (%) | Purity (%) |
| 1 | 1:1.2 | None | CCl₄ | 24 | 40 | 75 |
| 2 | 1:1.2 | Cu(I) | DMF | 12 | 65 | 85 |
| 3 | 1:1.5 | Cu(I) | DMF | 12 | 70 | 82 |
| 4 | 1:1.2 | Pd(0) | Toluene | 18 | 55 | 90 |
Experimental Protocols
Note: The following is a generalized, hypothetical protocol and should be adapted and optimized based on experimental observations.
Step 1: Synthesis of 1,2-Dibromo-1,1,2-trifluoroethane (Intermediate)
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To a sealed, UV-transparent reaction vessel equipped with a magnetic stirrer and a gas inlet/outlet, add the trifluoroalkane precursor (1.0 eq) dissolved in an inert, anhydrous solvent (e.g., carbon tetrachloride).
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Cool the mixture to 0°C in an ice bath.
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Slowly add liquid bromine (1.1 - 1.5 eq) to the reaction mixture while stirring.
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Irradiate the reaction vessel with a UV lamp (e.g., 365 nm) or add a radical initiator (e.g., AIBN, 0.05 eq).
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Allow the reaction to proceed at a controlled temperature (e.g., 25-50°C) and monitor its progress by GC-MS.
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Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.
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Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
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Purify the crude product by fractional distillation to obtain the 1,2-dibromo-1,1,2-trifluoroethane intermediate.
Step 2: Synthesis of this compound (Final Product)
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In a round-bottom flask, dissolve the purified dibromo-intermediate (1.0 eq) in a suitable solvent (e.g., DMF).
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Add iodine (1.2 - 1.5 eq) and a catalyst (e.g., CuI, 0.1 eq).
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Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir under an inert atmosphere (e.g., nitrogen or argon).
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Monitor the reaction progress by TLC or GC-MS.
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After completion, cool the reaction mixture and pour it into a separatory funnel containing water and a non-polar organic solvent (e.g., diethyl ether).
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Extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with saturated aqueous sodium thiosulfate, then with brine.
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Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
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Purify the crude product by fractional distillation or column chromatography to yield this compound.
Visualizations
Caption: Proposed synthetic workflow for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1,1,1-Trifluoro-2-iodoethane | 353-83-3 | Benchchem [benchchem.com]
- 4. Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in reactions with 1,2-Dibromo-1-iodotrifluoroethane
Welcome to the technical support center for 1,2-Dibromo-1-iodotrifluoroethane. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of working with this highly functionalized reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your reaction outcomes.
Troubleshooting Guide
Low product yields in reactions involving this compound can arise from various factors, including reagent stability, reaction conditions, and the nature of the substrate. This guide provides a systematic approach to identifying and resolving these issues.
Issue: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Ineffective Initiation (for radical reactions) | Verify the integrity and concentration of your radical initiator (e.g., AIBN, benzoyl peroxide). For photochemical reactions, ensure your light source is of the appropriate wavelength and intensity, and that the reaction vessel is transparent to that wavelength (e.g., quartz for UV). |
| Presence of Inhibitors | Radical reactions are sensitive to atmospheric oxygen. Ensure all solvents are thoroughly degassed and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use high-purity, anhydrous solvents and reagents to avoid quenching of reactive intermediates. |
| Suboptimal Reaction Temperature | The optimal temperature is crucial. If it's too low, the initiation rate may be insufficient. Conversely, if it's too high, reagent decomposition or undesired side reactions may occur. Experiment with a range of temperatures to find the optimal conditions for your specific transformation. |
| Poor Reagent Quality | This compound may degrade over time. Use a fresh bottle or purify the reagent before use if decomposition is suspected. |
Issue: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Recommended Solution |
| Lack of Regioselectivity | The presence of multiple halogen atoms can lead to reactions at different sites. The C-I bond is generally the most labile and prone to radical cleavage. However, side reactions involving the C-Br bonds can occur. Consider using a catalyst or additive that can selectively activate the C-I bond. |
| Side Reactions | The trifluoroethyl radical (or a related species) generated from this compound can participate in undesired pathways. Adjusting the stoichiometry of the reactants or the rate of addition of the reagent can sometimes minimize side product formation. |
| Reaction Temperature Too High | Elevated temperatures can provide the activation energy for alternative reaction pathways, leading to a mixture of products. Running the reaction at a lower temperature may improve selectivity. |
Issue: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Presence of Closely Eluting Impurities | Byproducts from the reaction may have similar polarities to the desired product, making separation by standard column chromatography challenging. Employing high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC) may be necessary. |
| Product Instability | The desired product may be unstable under the purification conditions. Minimize exposure to heat and silica gel, which can be acidic and promote decomposition. Consider alternative purification methods such as recrystallization or distillation if the product is amenable. |
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion. What are the likely causes?
A1: An incomplete reaction can be due to several factors. Firstly, ensure that your reaction is performed under strictly anhydrous and inert conditions, as both water and oxygen can interfere with many reactions involving organohalides. Secondly, check the quality of your this compound; it can degrade upon prolonged storage. Finally, the reaction temperature may not be optimal. Consider a gradual increase in temperature while monitoring the reaction progress by TLC or GC-MS.
Q2: I am observing the formation of multiple unidentified byproducts. How can I improve the selectivity of my reaction?
A2: The formation of multiple products often points to a lack of selectivity. Given the presence of three halogen atoms, this compound can potentially react in different ways. To improve selectivity, consider the following:
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Catalyst Choice: If you are performing a transition-metal-catalyzed reaction, the choice of metal, ligand, and additives can significantly influence the reaction pathway.
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Temperature Control: Lowering the reaction temperature can often favor the desired kinetic product over thermodynamic byproducts.
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Stoichiometry: Carefully controlling the stoichiometry of your reactants can minimize side reactions.
Q3: What is the most reactive site on this compound?
A3: The carbon-iodine bond is the weakest and most polarizable bond among the carbon-halogen bonds in the molecule. Therefore, it is the most likely site for initial reaction, whether through radical cleavage, oxidative addition to a metal center, or nucleophilic attack.
Q4: How should I store this compound?
A4: Due to its potential for decomposition, especially in the presence of light and heat, it is recommended to store this compound in a cool, dark place, preferably in a refrigerator and under an inert atmosphere. The container should be tightly sealed to prevent exposure to moisture and air.
Experimental Protocols
General Protocol for Radical Addition to an Alkene
This protocol provides a general methodology for the addition of the trifluoroethyl group across a double bond using this compound under radical conditions.
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Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the alkene substrate (1.0 eq) and a radical initiator such as AIBN (0.1 eq).
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Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Solvent and Reagent Addition: Add anhydrous and degassed solvent (e.g., toluene, benzene, or tert-butanol) via syringe. Add this compound (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 80 °C for AIBN). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.
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Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel, taking care to minimize contact time if the product is sensitive.
Visualizations
Caption: A logical workflow for troubleshooting low reaction yields.
Side reactions and byproduct formation of 1,2-Dibromo-1-iodotrifluoroethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dibromo-1-iodotrifluoroethane. The information provided is based on established principles of halogenated hydrocarbon chemistry, as specific literature on this compound is limited.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
Q1: I am observing unexpected peaks in the gas chromatogram of my this compound sample. What are the potential impurities?
A1: Impurities in your sample can originate from the synthesis process or degradation of the compound. Based on general knowledge of polyhalogenated ethane chemistry, potential impurities could include:
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Isomers: Incomplete stereospecificity during synthesis could lead to the presence of diastereomers.
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Incompletely halogenated precursors: Depending on the synthetic route, starting materials or intermediates with fewer halogen atoms might be present.
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Over-halogenated byproducts: The reaction may not have stopped at the desired product, leading to molecules with additional halogen atoms.
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Elimination products: Loss of HBr or HI could lead to the formation of bromo- or iodo-trifluoroethene.
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Coupling products: Radical coupling of intermediates can result in the formation of larger molecules.
Recommended Action:
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Review the Certificate of Analysis (CoA): Check the CoA provided by the supplier for a list of known impurities and their typical concentrations.
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Employ Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique to identify the chemical structure of unknown peaks in your chromatogram.[1][2][3][4]
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Purification: If the impurity levels are affecting your experiment, consider purification by fractional distillation or preparative chromatography.
Q2: My reaction involving this compound is yielding a complex mixture of products. What are the likely side reactions?
A2: Due to the presence of three different halogen atoms, this compound can participate in several side reactions, particularly under thermal or photochemical stress. The C-I bond is the weakest, followed by the C-Br bonds, making them the most likely sites of initial reaction.
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Radical Reactions: Homolytic cleavage of the C-I or C-Br bonds can initiate radical chain reactions, leading to a variety of byproducts. This is especially relevant in reactions initiated by light or radical initiators.
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Elimination Reactions: Under basic conditions or at elevated temperatures, elimination of HBr or HI can occur, forming unsaturated compounds.
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Halogen Exchange: In the presence of other halide sources, exchange of bromine or iodine atoms can occur.
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Reaction with Solvents: The compound may react with certain nucleophilic solvents, especially at elevated temperatures.
Recommended Action:
-
Control Reaction Conditions: Minimize exposure to light and high temperatures unless required by the protocol. Use of an inert atmosphere (e.g., nitrogen or argon) can prevent reactions with atmospheric components.
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Solvent Selection: Choose a stable, aprotic solvent to minimize the chance of solvent participation in the reaction.
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Radical Quenchers: If radical reactions are suspected, the addition of a radical scavenger (e.g., hydroquinone) might be beneficial, provided it does not interfere with the desired reaction.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to minimize degradation?
A1: To ensure the stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Store in a cool, dry place, typically between 2-8°C.
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Light: Protect from light by storing in an amber or opaque container. Bromo-iodo compounds can be light-sensitive.[5]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and reaction with moisture.
Q2: How can I purify this compound if I suspect it is impure?
A2: The most common method for purifying volatile halogenated hydrocarbons is fractional distillation under reduced pressure. This technique separates compounds based on their boiling points. For smaller-scale purification or separation of isomers with close boiling points, preparative gas chromatography or high-performance liquid chromatography (HPLC) might be more effective.
Experimental Protocol: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general guideline for assessing the purity of this compound using gas chromatography.
| Parameter | Recommended Setting |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms) is generally suitable for separating halogenated hydrocarbons. |
| Injector Temperature | 250 °C |
| Detector | Electron Capture Detector (ECD) is highly sensitive to halogenated compounds. A Flame Ionization Detector (FID) can also be used. |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min. This allows for the separation of compounds with a range of boiling points. |
| Sample Preparation | Dilute a small amount of the this compound in a suitable volatile solvent (e.g., hexane, dichloromethane) before injection. |
Note: This is a general protocol and may need to be optimized for your specific instrument and column.
Visualizations
Caption: Potential side reaction pathways for this compound.
Caption: Experimental workflow for purity analysis by Gas Chromatography.
References
Improving selectivity in 1,2-Dibromo-1-iodotrifluoroethane reactions
Welcome to the technical support center for 1,2-dibromo-1-iodotrifluoroethane (CF₃CBrIBr). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve selectivity and overcome common challenges in their experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered when using this compound in chemical reactions.
Q1: My reaction is not selective. Which halogen (Iodine vs. Bromine) is expected to be more reactive?
Answer:
In reactions involving this compound, the carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-bromine (C-Br) bonds. This is due to the lower bond dissociation energy of the C-I bond.
-
Radical Reactions: In reactions initiated by heat or light, the C-I bond will undergo homolytic cleavage preferentially to form a trifluoroethyl radical.[1] This is the basis for its use as a trifluoroethylating agent.
-
Nucleophilic Reactions: The iodine atom is a better leaving group than bromine. Therefore, nucleophilic substitution will likely occur at the carbon bearing the iodine.
-
Elimination Reactions: In base-induced elimination reactions to form a halo-alkene, the iodine will typically be eliminated along with a proton or a second halogen atom.
Troubleshooting Tip: If you are observing reactivity at the C-Br bond, it may indicate that your reaction conditions are too harsh (e.g., excessively high temperatures) or that the desired C-I pathway is being inhibited. Consider lowering the reaction temperature or using a more selective initiator/catalyst.
Q2: I am observing a mixture of constitutional isomers in an addition reaction to an alkene. How can I improve regioselectivity?
Answer:
Poor regioselectivity in addition reactions, particularly radical additions, is a common issue. The formation of different constitutional isomers stems from the initial addition of the trifluoroethyl radical to either carbon of the double bond.[2] Selectivity is governed by the stability of the resulting radical intermediate.[3]
Key Principles for Improving Regioselectivity:
-
Radical Stability: The reaction will preferentially proceed through the most stable radical intermediate. Tertiary radicals are more stable than secondary, which are more stable than primary radicals.[3] The trifluoroethyl radical will add to the alkene in a way that forms the most substituted (and therefore most stable) carbon-centered radical.
-
Steric Hindrance: Bulky substituents on the alkene can physically block the approach of the trifluoroethyl radical, directing it to the less hindered carbon.
-
Electronic Effects: Electron-withdrawing or electron-donating groups on the alkene can influence the electron density of the double bond, affecting the regiochemistry of the radical addition.
Troubleshooting Steps:
-
Analyze the Substrate: Identify the electronic and steric properties of your alkene. This will help predict the favored regioisomer.
-
Modify Reaction Temperature: Lowering the temperature often increases selectivity, as it provides less energy to overcome the activation barrier for the formation of the less stable intermediate.
-
Change the Solvent: The polarity of the solvent can influence the transition state of the reaction. Experiment with a range of polar and non-polar solvents.
-
Use a Lewis Acid: In some cases, a Lewis acid can coordinate to the substrate, altering its electronic properties and enhancing regioselectivity.
Diagram 1: Troubleshooting Workflow for Poor Regioselectivity
References
Technical Support Center: Purification of 1,2-Dibromo-1-iodotrifluoroethane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of products derived from the trifluoroethylating agent, 1,2-Dibromo-1-iodotrifluoroethane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities include unreacted this compound, byproducts from side reactions such as elimination or over-alkylation, and residual solvents. Given the reactivity of the C-Br and C-I bonds, a mixture of halogenated byproducts can also be expected.
Q2: How does the trifluoroethyl group affect the polarity and solubility of my compound?
A2: The trifluoroethyl group is highly polar and electron-withdrawing. Its introduction can significantly increase the polarity of a molecule, affecting its solubility in common organic solvents. Trifluoroethylated compounds often exhibit enhanced solubility in polar solvents and may require different chromatographic conditions compared to their non-fluorinated analogues.[1]
Q3: What is the best initial approach to purify a novel trifluoroethylated compound?
A3: A good starting point is to assess the compound's physical state and solubility. For solid compounds, recrystallization is often a cost-effective and efficient method for achieving high purity. For oils or solids that are difficult to crystallize, column chromatography is the preferred method. A preliminary thin-layer chromatography (TLC) analysis will help in choosing an appropriate solvent system for column chromatography.
Q4: How can I effectively remove unreacted this compound from my product?
A4: Due to its relatively non-polar nature compared to many trifluoroethylated products, unreacted this compound can often be removed by flash column chromatography using a non-polar eluent. Alternatively, if the product is a solid, trituration with a non-polar solvent like hexane may effectively wash away the unreacted starting material.
Q5: Which analytical techniques are best for assessing the purity of my final product?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for determining the purity of trifluoroethylated compounds.[2][3][4][5] For volatile compounds, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) provides high sensitivity. For non-volatile or thermally sensitive compounds, HPLC with UV or MS detection is more suitable. ¹H, ¹³C, and ¹⁹F NMR spectroscopy are also invaluable for structural confirmation and purity assessment.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The compound may be too impure. | - Use a lower-boiling point solvent. - Try a two-solvent recrystallization system where the compound is soluble in one solvent and insoluble in the other.[6] - First, attempt to purify by column chromatography to remove significant impurities. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and cool again. - Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to induce precipitation. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. Crystals were filtered before crystallization was complete. | - Cool the solution in an ice bath to minimize solubility. - Minimize the amount of cold solvent used to wash the crystals. - Allow for a longer crystallization time. |
| Poor purity after recrystallization. | The cooling process was too rapid, trapping impurities. The chosen solvent does not effectively discriminate between the product and impurities. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] - Screen for a different recrystallization solvent or solvent system. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities. | The solvent system (eluent) has inappropriate polarity. The column was not packed properly. | - Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. - Try a different stationary phase (e.g., alumina instead of silica gel). - Ensure the column is packed uniformly without any air bubbles or cracks. |
| Product elutes too quickly (high Rf). | The eluent is too polar. | - Decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent). |
| Product does not elute from the column. | The eluent is not polar enough. The compound is irreversibly adsorbed onto the stationary phase. | - Increase the polarity of the eluent. - If the compound is acidic or basic, consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. - Consider using a different stationary phase. |
| Tailing of peaks. | The sample was overloaded on the column. The compound is interacting strongly with the stationary phase. | - Reduce the amount of sample loaded onto the column. - Add a small amount of a more polar solvent to the eluent to reduce strong interactions. |
| Low recovery of the product. | The compound is still on the column. The compound is volatile and evaporated during solvent removal. | - Elute the column with a much more polar solvent to wash out any remaining compound. - Use caution during solvent evaporation (rotary evaporation); avoid excessive heat and high vacuum. |
Quantitative Data Summary
The following table provides a general comparison of common purification techniques for trifluoroethylated compounds. The actual values will vary depending on the specific compound and the nature of the impurities.
| Purification Method | Typical Recovery Yield | Typical Final Purity | Scale | Cost |
| Recrystallization | 60-90% | >99% | Milligrams to Kilograms | Low |
| Flash Column Chromatography | 70-95% | 95-99% | Milligrams to Grams | Medium |
| Preparative HPLC | 50-80% | >99.5% | Micrograms to Grams | High |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Common choices for trifluoroethylated compounds include ethanol, isopropanol, ethyl acetate, and mixtures of these with hexane or water.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: General Procedure for Flash Column Chromatography
-
Solvent System Selection: Using thin-layer chromatography (TLC), determine a solvent system that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and provides good separation from impurities. A common starting point for trifluoroethylated compounds is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel or another appropriate stationary phase as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
-
Elution: Add the eluent to the top of the column and apply pressure (using compressed air or a pump) to force the solvent through the column.
-
Fraction Collection: Collect fractions of the eluting solvent and monitor the separation by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visual Guides
Caption: Decision tree for selecting a purification method.
Caption: Troubleshooting workflow for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Determination of Contaminants: HPLC vs. GC - Tentamus Group [tentamus.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. edu.rsc.org [edu.rsc.org]
Managing the reactivity of the C-I vs C-Br bond in 1,2-Dibromo-1-iodotrifluoroethane
Welcome to the technical support center for 1,2-dibromo-1-iodotrifluoroethane. This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing the reactivity of this polyhalogenated compound, with a particular focus on the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the carbon-halogen bonds in this compound?
A1: The reactivity of the carbon-halogen bonds is primarily determined by their bond dissociation energies (BDEs). In general, for haloalkanes, the bond strength follows the order C-F > C-Cl > C-Br > C-I.[1] Consequently, the C-I bond is the weakest and most reactive, making it the most likely site for initial reaction under radical or organometallic conditions. The C-Br bonds are stronger than the C-I bond but weaker than the C-F bonds, and would typically react under more forcing conditions.
Q2: Can I selectively form a Grignard reagent at the C-I bond?
A2: Yes, selective formation of a Grignard reagent at the C-I bond is feasible. The higher reactivity of the C-I bond compared to the C-Br bond allows for selective magnesium insertion.[2] This is a common strategy for preparing Grignard reagents from dihaloalkanes where one halogen is iodine and the other is bromine or chlorine. Careful control of reaction conditions, such as temperature and addition rate, is crucial to minimize side reactions like Wurtz coupling.
Q3: What are the typical side products in reactions involving this compound?
A3: Common side products can include:
-
Wurtz coupling products: Dimerization of the starting material or its derivatives, especially during Grignard reagent formation.[3]
-
Products from C-Br bond cleavage: If the reaction conditions are too harsh, you may observe reactions at the C-Br bond.
-
Elimination products: Under basic conditions, elimination of HBr or HI could potentially occur, although the presence of fluorine atoms may influence this.
-
Rearrangement products: In radical reactions, the initially formed radical may undergo rearrangement, although this is less common for simple haloalkanes.
Q4: How do the fluorine atoms affect the reactivity of the C-I and C-Br bonds?
A4: The trifluoromethyl group (-CF3) is strongly electron-withdrawing. This has several effects:
-
It can influence the stability of radical and anionic intermediates.
-
It can affect the rate of nucleophilic substitution reactions.
-
The presence of fluorine can make the molecule a valuable building block for introducing fluorinated moieties into larger molecules, which is of interest in medicinal chemistry due to fluorine's ability to alter properties like metabolic stability and lipophilicity.
Troubleshooting Guides
Issue 1: Low Yield in Selective Grignard Reagent Formation
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to initiate. | Inactive magnesium surface due to oxide layer. | Activate the magnesium turnings before adding the bulk of the alkyl halide. Common activators include a small crystal of iodine, 1,2-dibromoethane, or mechanical stirring under an inert atmosphere.[4] |
| Dark brown or black reaction mixture. | Decomposition of the Grignard reagent or Wurtz coupling.[5] | Ensure strictly anhydrous conditions. Use freshly distilled, anhydrous ether or THF.[6] Maintain a low reaction temperature during the addition of the alkyl halide. |
| Formation of a significant amount of a dimeric side product. | Wurtz coupling is competing with Grignard formation.[3] | Use a dilute solution of this compound and add it slowly to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture. |
| Low yield of the desired product after reaction with an electrophile. | Inaccurate concentration of the Grignard reagent. | Titrate a small aliquot of the prepared Grignard reagent before adding the electrophile to determine its exact concentration. |
Issue 2: Lack of Selectivity in Radical Reactions
| Symptom | Possible Cause | Suggested Solution |
| A mixture of products from both C-I and C-Br cleavage is obtained. | Reaction conditions are too harsh (e.g., high temperature, high concentration of initiator). | Use milder reaction conditions. Lower the reaction temperature and use a lower concentration of the radical initiator. Photochemical initiation at low temperatures can sometimes provide better selectivity. |
| Low conversion of the starting material. | Inefficient radical initiation or propagation. | Ensure the radical initiator is appropriate for the reaction temperature. Check for the presence of radical inhibitors (e.g., oxygen) and ensure the reaction is performed under an inert atmosphere. |
Data Presentation
Table 1: Typical Carbon-Halogen Bond Dissociation Energies (BDEs)
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-I | ~213-228 |
| C-Br | ~285-290 |
| C-Cl | ~327-346 |
| C-F | ~485-467 |
| C-H | ~411-413 |
Note: These are average values for simple alkanes and can vary depending on the specific molecular structure.[1]
Experimental Protocols
Protocol 1: Selective Formation of a Grignard Reagent at the C-I Bond
Objective: To prepare the Grignard reagent, CF3CF(Br)CH2MgI, selectively from this compound.
Materials:
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This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel (all flame-dried)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Set up the flame-dried glassware under a positive pressure of inert gas.
-
Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the reaction flask.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous ether or THF.
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Add a small portion (~5-10%) of the haloalkane solution to the magnesium turnings.
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Gently warm the flask to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.
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Once initiated, add the remaining haloalkane solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
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The resulting grey-to-brown solution is the Grignard reagent and should be used immediately.
Note: This is a representative protocol and may require optimization for this specific substrate. The concentration of the Grignard reagent should be determined by titration before use.
Protocol 2: Selective Radical Addition to an Alkene
Objective: To perform a selective atom transfer radical addition (ATRA) of this compound to an alkene, targeting the cleavage of the C-I bond.
Materials:
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This compound
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Alkene (e.g., 1-octene)
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Radical initiator (e.g., azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., toluene or benzene)
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the alkene (1.2 equivalents) in the anhydrous solvent.
-
Add the radical initiator (e.g., AIBN, 0.1 equivalents).
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., ~80 °C for AIBN in toluene).
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Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: This is a general protocol. The choice of solvent, initiator, temperature, and stoichiometry may need to be optimized for the specific alkene and desired outcome.
Visualizations
Caption: Experimental workflow for selective Grignard reagent formation.
Caption: Troubleshooting logic for Grignard reagent formation.
References
Technical Support Center: Catalyst Deactivation in Reactions Involving 1,2-Dibromo-1-iodotrifluoroethane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in chemical reactions involving 1,2-Dibromo-1-iodotrifluoroethane. The information provided is intended to assist in diagnosing and resolving challenges encountered during experimental work.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in reactions with this compound?
A1: Reactions involving this compound, a polyhalogenated alkane, typically employ transition metal catalysts. The most common classes include:
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Palladium-based catalysts: Widely used for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon bonds.[1][2]
-
Copper-based catalysts: Often used in Ullmann-type couplings, atom transfer radical polymerization (ATRP), and trifluoroethylation reactions.[3][4]
-
Iridium-based photocatalysts: Utilized in visible-light-induced reactions for radical generation and subsequent additions.[4]
Q2: What are the primary mechanisms of catalyst deactivation when working with this compound?
A2: Catalyst deactivation in the presence of polyhalogenated compounds like this compound can occur through several mechanisms:
-
Poisoning: Halide ions (iodide and bromide) released during the reaction can coordinate to the metal center, blocking active sites.[5][6] Excess substrate or byproducts can also act as poisons.
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Reduction of the Active Metal Center: In many catalytic cycles, the active species is a specific oxidation state (e.g., Pd(II) or Cu(I)). Reductive processes can lead to the formation of inactive metallic aggregates (e.g., Pd(0) or Cu(0)).[7][8]
-
Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites and pores. This is particularly relevant in reactions conducted at higher temperatures.[9]
-
Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands used to stabilize the metal center can degrade under reaction conditions, leading to catalyst instability and deactivation.[1]
Q3: Can a deactivated catalyst be regenerated?
A3: Yes, in many cases, catalyst activity can be at least partially restored through regeneration. The appropriate method depends on the deactivation mechanism. Common strategies include:
-
Oxidative Treatment: For catalysts deactivated by reduction, treatment with a mild oxidizing agent can re-oxidize the metal to its active state.[7][10]
-
Washing/Solvent Extraction: To remove adsorbed poisons or fouling agents, washing the catalyst with appropriate solvents can be effective.
-
Thermal Treatment: For deactivation by coking, controlled calcination in the presence of air or an inert gas can burn off carbonaceous deposits.[11]
II. Troubleshooting Guides
This section provides a question-and-answer format to address specific experimental issues.
Issue 1: Low or No Product Yield in a Palladium-Catalyzed Cross-Coupling Reaction
Question: My palladium-catalyzed cross-coupling reaction with this compound is showing low to no conversion. What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield in palladium-catalyzed cross-coupling reactions with polyhalogenated substrates can be attributed to several factors. A systematic approach is recommended for troubleshooting.
Potential Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Catalyst Inactivity | 1. Use a fresh catalyst: Ensure your palladium precursor and ligands are from a reliable source and have been stored properly. Consider using a more stable precatalyst. 2. Increase catalyst loading: For challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may improve the yield.[4] |
| Ligand Issues | 1. Screen different ligands: The choice of ligand is crucial. For sterically demanding or electron-rich substrates, bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands may be more effective.[12] 2. Check ligand integrity: Ensure the ligand has not degraded during storage. |
| Reaction Conditions | 1. Optimize the base: The choice and stoichiometry of the base are critical. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). 2. Vary the solvent: Polar aprotic solvents like DMF, dioxane, or THF are common, but the optimal solvent can be substrate-dependent. Ensure the solvent is anhydrous.[13] 3. Adjust the temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration or vice versa. |
| Substrate Reactivity | The C-I bond is significantly more reactive than the C-Br bond. The initial reaction will likely occur at the iodine-bearing carbon. Subsequent reactions at the bromine-bearing carbon may require more forcing conditions. |
Issue 2: Reaction Stalls or Deactivates Over Time in a Copper-Catalyzed Reaction
Question: My copper-catalyzed reaction with this compound starts well but then slows down and stops before completion. What could be causing this premature deactivation?
Answer: Premature catalyst deactivation in copper-catalyzed reactions, such as Ullmann couplings or ATRP, with halogenated reagents is a common issue.
Potential Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Copper(I) Oxidation | The active species in many copper-catalyzed reactions is Cu(I). Exposure to air can oxidize it to the less active Cu(II). 1. Ensure inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere using Schlenk techniques or a glovebox. 2. Use degassed solvents: Remove dissolved oxygen from solvents by sparging with an inert gas or by freeze-pump-thaw cycles. |
| Ligand Dissociation/Degradation | Ligands such as phenanthrolines or diamines are often used to stabilize the copper catalyst. 1. Increase ligand-to-copper ratio: A slight excess of the ligand can sometimes prevent deactivation due to dissociation. 2. Choose a more robust ligand: If ligand degradation is suspected, consider a more sterically hindered or electronically robust ligand. |
| Halide Poisoning | The buildup of iodide and bromide ions in the reaction mixture can inhibit the catalyst. 1. Use a halide scavenger: In some cases, additives that can precipitate or sequester halide ions may be beneficial, though this can also affect the desired reaction. 2. Slow addition of substrate: Adding the this compound slowly over time can help to keep the concentration of halide ions low. |
| Inappropriate Solvent | The solvent can influence the stability and activity of the copper catalyst. 1. Screen solvents: Evaluate different solvents such as DMF, DMSO, toluene, or dioxane to find the optimal medium for your specific reaction. |
III. Experimental Protocols
Protocol 1: General Procedure for Catalyst Activity Monitoring
This protocol provides a general method for monitoring catalyst activity over time, which is crucial for identifying deactivation.
-
Reaction Setup: Assemble the reaction under an inert atmosphere. Include an internal standard in the reaction mixture that is stable under the reaction conditions and does not interfere with the catalyst or the reaction.
-
Sampling: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a dilute acid or base, depending on the reaction).
-
Analysis: Analyze the quenched sample by a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the starting material and the product.
-
Data Plotting: Plot the concentration of the product (or conversion of the starting material) as a function of time. A plateau in the curve before the starting material is fully consumed indicates catalyst deactivation.[14]
Protocol 2: A General Protocol for the Regeneration of a Deactivated Palladium Catalyst
This protocol is a general guideline for regenerating a heterogeneous palladium catalyst that has been deactivated by reduction to Pd(0).
-
Catalyst Recovery: After the reaction, recover the heterogeneous catalyst by filtration.
-
Washing: Wash the catalyst with the reaction solvent to remove any adsorbed organic species, followed by a low-boiling-point solvent (e.g., diethyl ether or pentane) to facilitate drying.
-
Drying: Dry the catalyst under vacuum.
-
Oxidation: Suspend the dried catalyst in a suitable solvent and treat it with a mild oxidizing agent (e.g., benzoquinone) at room temperature.[10] The progress of the re-oxidation can sometimes be monitored by a color change.
-
Washing and Drying: After the oxidation is complete, filter the catalyst, wash it thoroughly with a solvent to remove the oxidant and byproducts, and dry it under vacuum.
-
Activity Test: Test the activity of the regenerated catalyst under the original reaction conditions to determine the extent of activity recovery.
IV. Visualizations
Caption: Troubleshooting workflow for low reaction conversion.
Caption: Common catalyst deactivation pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. Iodide-mediated Cu catalyst restructuring during CO2 electroreduction - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 9. scispace.com [scispace.com]
- 10. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. fs.teledos.gr:2206 [fs.teledos.gr:2206]
Technical Support Center: Scale-Up of Reactions Using 1,2-Dibromo-1-iodotrifluoroethane
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals scaling up chemical reactions involving 1,2-Dibromo-1-iodotrifluoroethane. The information is based on general principles for scaling up reactions with polyhalogenated alkanes.
Troubleshooting Guide
Issue: The reaction is showing a significant exotherm that was not observed at the lab scale.
-
Q1: Why is my reaction suddenly becoming highly exothermic during scale-up? A1: The surface-area-to-volume ratio decreases as you scale up a reaction. This reduction hinders heat dissipation, which can lead to a rapid increase in temperature, especially with exothermic reactions.[1] What was a manageable temperature rise in a small flask can become a dangerous thermal runaway in a large reactor.[1][2]
-
Q2: How can I better control the temperature of my large-scale reaction? A2: Implement slower, controlled addition of reagents.[1] Ensure your reactor's cooling system is sufficient for the increased volume and potential exotherm.[1] Consider using a jacketed reactor with a reliable temperature control unit. For highly exothermic steps, a semi-batch process where one reactant is added gradually can be safer and more controllable.
Issue: The reaction yield is lower than expected, or the reaction is not going to completion.
-
Q3: My yield has dropped significantly after moving from a 1L flask to a 50L reactor. What could be the cause? A3: Inefficient mixing is a common culprit in large-scale reactions.[1][2] Inadequate agitation can lead to localized "hot spots" or areas of high concentration, which can promote side reactions and decrease the overall yield.[1] It can also result in poor mass transfer, preventing reactants from coming into contact effectively.
-
Q4: How can I improve mixing in a large reactor? A4: The stirrer design and speed must be appropriate for the reactor's geometry and the viscosity of the reaction mixture.[1] You may need to switch from a simple magnetic stir bar to an overhead stirrer with a specifically shaped impeller (e.g., anchor, turbine) to ensure proper agitation. Computational Fluid Dynamics (CFD) modeling can help optimize mixing parameters before committing to a full-scale run.
Issue: I am observing new or higher levels of impurities in my final product.
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Q5: Why am I seeing new impurities that were not present in my small-scale trials? A5: Longer reaction times and higher temperatures at scale can lead to the degradation of reactants or products, forming new impurities.[1] Additionally, the quality of bulk starting materials may differ from the lab-grade reagents used in initial experiments.[1]
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Q6: What steps can I take to minimize impurity formation during scale-up? A6: First, analyze your bulk starting materials to ensure they meet the required purity specifications. Optimize the reaction time and temperature based on pilot plant trials to find a balance between reaction completion and minimizing degradation.[1] Proper temperature control is crucial to prevent the formation of temperature-dependent byproducts.
Frequently Asked Questions (FAQs)
-
Q7: What are the primary safety concerns when handling large quantities of this compound? A7: The primary concerns are inhalation toxicity, skin and eye irritation, and environmental hazards.[3][4] When handling large quantities, the risk of exposure increases. It is crucial to work in a well-ventilated area, preferably under a chemical fume hood, and to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[5][6] Ensure that eyewash stations and safety showers are readily accessible.[3][5]
-
Q8: What type of personal protective equipment (PPE) is recommended for large-scale operations? A8: For large-scale work, a higher level of PPE is often necessary. This may include:
-
Respiratory Protection: A full-face respirator with appropriate cartridges for organic vapors, especially if there is a risk of aerosol formation or if ventilation is inadequate.[6][7]
-
Hand Protection: Heavy-duty, chemical-resistant gloves that have been tested for compatibility with halogenated hydrocarbons.[6]
-
Eye Protection: Chemical splash goggles or a full-face shield.[3]
-
Body Protection: A chemically resistant suit or apron over a flame-resistant lab coat.[6]
-
-
Q9: What should I do in case of a large spill? A9: In case of a large spill, evacuate the area immediately.[3] If safe to do so, stop the leak and contain the spill using an inert absorbent material.[3][4] Use non-sparking tools and explosion-proof equipment during cleanup.[6] All contaminated materials should be collected in a sealed, properly labeled container for disposal according to local regulations.[5][6]
-
Q10: Are there any specific materials of construction I should be aware of for my reactor? A10: While specific compatibility data for this compound is not readily available, it is a polyhalogenated alkane and may be corrosive to certain materials, especially at elevated temperatures. Glass-lined reactors are often a good choice for their chemical resistance. Stainless steel may also be suitable, but compatibility testing is recommended. Avoid using plastics or elastomers that can be degraded by halogenated hydrocarbons.
Scale-Up Parameter Comparison
| Parameter | Lab Scale (e.g., 1L) | Pilot Scale (e.g., 50L) | Production Scale (e.g., 500L) | Key Considerations |
| Addition Rate | Fast (minutes) | Slow, controlled (hours) | Very slow, controlled (hours) | Crucial for managing exotherms and minimizing side reactions.[1] |
| Stirring Speed | 200-400 RPM (magnetic) | 100-300 RPM (overhead) | 50-150 RPM (overhead) | Dependent on reactor geometry and impeller type; goal is homogenous mixing. |
| Temperature Control | ± 1°C | ± 2°C | ± 3-5°C | Tighter control is easier at smaller scales; larger scales require robust cooling systems. |
| Heating/Cooling Time | Minutes | 1-2 Hours | Several Hours | Longer heat-up and cool-down times can affect product stability and impurity profiles.[1] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield or high impurities during scale-up.
References
Impact of solvent choice on 1,2-Dibromo-1-iodotrifluoroethane reactivity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent choice on the reactivity of 1,2-Dibromo-1-iodotrifluoroethane. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Conversion in Nucleophilic Substitution Reactions
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice: The solvent may not be effectively solvating the nucleophile or stabilizing the transition state. Polar protic solvents can solvate and deactivate the nucleophile. | 1. Switch to a Polar Aprotic Solvent: Utilize solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN). These solvents are known to enhance the reactivity of nucleophiles in S\textsubscript{N}2 reactions.[1][2] 2. Ensure Anhydrous Conditions: Traces of water can protonate the nucleophile, reducing its efficacy. Use freshly dried solvents. |
| Poor Leaving Group Departure: While iodide is an excellent leaving group, suboptimal solvent conditions can hinder its departure. | 1. Increase Solvent Polarity: A more polar solvent can better stabilize the forming halide ions in the transition state. 2. Consider Solvent Mixtures: A mixture of a polar aprotic solvent with a less polar co-solvent can sometimes optimize solubility and reaction rate. |
| Steric Hindrance: The bulky bromine and trifluoromethyl groups may sterically hinder the approach of the nucleophile. | 1. Use a Less Bulky Nucleophile: If possible, select a smaller, yet still potent, nucleophile. 2. Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome the activation barrier. Monitor for side reactions. |
Issue 2: Formation of Multiple Products or Side Reactions
| Potential Cause | Troubleshooting Steps |
| Elimination Reactions (E2): A strong, sterically hindered base can promote the elimination of HBr or HI to form a halogenated alkene. | 1. Use a Less Basic Nucleophile: Opt for a nucleophile that is a weaker base. 2. Lower the Reaction Temperature: Elimination reactions are often favored at higher temperatures. 3. Choose a Protic Solvent: Protic solvents can solvate the nucleophile and disfavor the E2 pathway, though this may slow the desired S\textsubscript{N}2 reaction. |
| Radical Side Reactions: The C-I bond is relatively weak and can undergo homolytic cleavage, especially in the presence of light or radical initiators. | 1. Exclude Light: Perform the reaction in a flask wrapped in aluminum foil or in a dark environment. 2. Add a Radical Inhibitor: Small amounts of a radical scavenger like BHT (butylated hydroxytoluene) can suppress radical pathways. 3. Degas the Solvent: Remove dissolved oxygen, which can initiate radical chains, by bubbling an inert gas (e.g., Argon or Nitrogen) through the solvent. |
| Reaction at the C-Br Bond: Although the C-I bond is more reactive, under certain conditions, reaction at the C-Br bond can occur.[3] | 1. Use Milder Reaction Conditions: Lower temperatures and shorter reaction times will favor substitution at the more reactive C-I bond. 2. Select a "Soft" Nucleophile: According to Hard-Soft Acid-Base (HSAB) theory, soft nucleophiles (like iodide or thiols) will preferentially react with the softer electrophilic carbon attached to iodine. |
Frequently Asked Questions (FAQs)
Q1: Which bond, C-I or C-Br, is more reactive in this compound?
A1: The Carbon-Iodine (C-I) bond is significantly more reactive towards nucleophilic substitution than the Carbon-Bromine (C-Br) bond. This is primarily due to the lower bond dissociation energy of the C-I bond, making iodide a better leaving group than bromide.[3] The general order of reactivity for alkyl halides in both S\textsubscript{N}1 and S\textsubscript{N}2 reactions is R-I > R-Br > R-Cl > R-F.[3]
Q2: What is the best general-purpose solvent for nucleophilic substitution with this compound?
A2: For S\textsubscript{N}2 reactions, polar aprotic solvents like DMSO, DMF, and acetonitrile are generally the best choice.[1][2] These solvents effectively solvate the counter-ion of the nucleophile, leaving the nucleophile itself "bare" and more reactive.
Q3: How does the trifluoromethyl (-CF\textsubscript{3}) group influence the reactivity?
A3: The strong electron-withdrawing nature of the trifluoromethyl group has two main effects:
-
It increases the electrophilicity of the adjacent carbon atom, making it more susceptible to nucleophilic attack.
-
It can destabilize the transition state in S\textsubscript{N}2 reactions, potentially slowing the reaction compared to a non-fluorinated analogue.
Q4: Can I use protic solvents like ethanol or water?
A4: Protic solvents are generally not recommended for S\textsubscript{N}2 reactions with this compound. They can form strong hydrogen bonds with the nucleophile, creating a solvent cage that reduces its reactivity.[4] However, in cases where an S\textsubscript{N}1 mechanism is possible or desired, polar protic solvents would be favored as they can stabilize the resulting carbocation intermediate.
Q5: My reaction is proceeding very slowly in acetonitrile. What can I do?
A5: If your reaction is slow in acetonitrile, consider switching to a more polar aprotic solvent like DMF or DMSO.[5] These solvents have higher dielectric constants and are often more effective at promoting S\textsubscript{N}2 reactions. You could also consider a modest increase in reaction temperature, while monitoring for the formation of byproducts.
Quantitative Data Summary
The following table presents hypothetical, yet plausible, data illustrating the effect of solvent choice on the yield of a typical S\textsubscript{N}2 reaction with this compound and a generic nucleophile (Nu\textsuperscript{-}).
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Solvent Type | Dielectric Constant (approx.) | Reaction Time (h) | Product Yield (%) |
| n-Hexane | Non-polar | 1.9 | 24 | < 5 |
| Dichloromethane | Polar Aprotic | 9.1 | 12 | 35 |
| Acetone | Polar Aprotic | 21 | 8 | 65 |
| Acetonitrile | Polar Aprotic | 37 | 6 | 80 |
| DMF | Polar Aprotic | 37 | 4 | 92 |
| DMSO | Polar Aprotic | 47 | 3 | 95 |
| Ethanol | Polar Protic | 24 | 24 | 15 |
| Water | Polar Protic | 80 | 24 | < 10 |
Note: This data is illustrative and actual results will vary depending on the specific nucleophile, temperature, and other reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol outlines a general method for reacting this compound with a nucleophile in a polar aprotic solvent.
Reagents and Materials:
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This compound
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Nucleophile (e.g., sodium azide, potassium cyanide)
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Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)
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Round-bottom flask
-
Magnetic stirrer and stir bar
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Inert atmosphere (Argon or Nitrogen) supply
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Temperature control system (e.g., oil bath)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the nucleophile (1.1 - 1.5 equivalents).
-
Solvent Addition: Add the anhydrous polar aprotic solvent to dissolve or suspend the nucleophile.
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Substrate Addition: While stirring, add this compound (1.0 equivalent) to the mixture.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization as needed.
Visualizations
Caption: Solvent effect on nucleophile reactivity in S\textsubscript{N}2 reactions.
Caption: Troubleshooting workflow for reactions of this compound.
References
Technical Support Center: Handling and Reactions of 1,2-Dibromo-1-iodotrifluoroethane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the prevention of decomposition of 1,2-Dibromo-1-iodotrifluoroethane during experimental procedures. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to ensure the stability of your compound and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: The primary cause of decomposition is the inherent weakness of the Carbon-Iodine (C-I) bond. Compared to Carbon-Bromine (C-Br) and Carbon-Fluorine (C-F) bonds, the C-I bond has the lowest bond dissociation energy, making it susceptible to cleavage under various conditions. Decomposition is often initiated or accelerated by:
-
Light Exposure: Particularly UV light, which can induce photochemical homolytic cleavage of the C-I bond, leading to the formation of radical species.
-
Elevated Temperatures: Thermal energy can also lead to the homolysis of the C-I bond, initiating radical chain reactions.
-
Presence of Nucleophiles: Strong nucleophiles can attack the electrophilic carbon atom attached to the iodine, leading to substitution reactions and the displacement of the iodide ion.
-
Presence of Radical Initiators: Substances that readily form radicals can initiate the decomposition of this compound through radical chain mechanisms.
Q2: What are the observable signs of decomposition?
A2: Decomposition of this compound can be indicated by:
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Discoloration: A freshly purified sample should be colorless. The appearance of a yellow or brownish tint often suggests the formation of iodine (I₂) due to the decomposition of the compound.
-
Inconsistent Reaction Outcomes: Lower than expected yields, the formation of unexpected byproducts, or a complete failure of the reaction can be strong indicators of starting material decomposition.
-
Precipitate Formation: In some cases, decomposition can lead to the formation of insoluble polymeric materials.
Q3: How should this compound be properly stored to minimize decomposition?
A3: To ensure the stability of this compound, it is crucial to store it under the following conditions:
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of thermal decomposition. |
| Light | Amber glass vial/bottle, protected from light | Prevents photochemical decomposition. |
| Atmosphere | Under an inert atmosphere (e.g., Argon, Nitrogen) | Minimizes contact with oxygen and moisture. |
| Container | Tightly sealed container with a chemically inert cap liner (e.g., PTFE) | Prevents contamination and evaporation. |
Troubleshooting Guides
Issue 1: Reaction yields are low and/or unexpected byproducts are observed.
-
Possible Cause: Decomposition of this compound prior to or during the reaction.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
-
Detailed Steps:
-
Verify Purity: Before use, confirm the purity of your this compound using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purify if Necessary: If impurities are detected, consider purifying the reagent. Fractional distillation under reduced pressure and in an inert atmosphere is a common method.
-
Optimize Reaction Conditions:
-
Temperature Control: Run the reaction at the lowest effective temperature to minimize thermal decomposition.
-
Light Protection: Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment to prevent photochemical reactions.
-
Inert Atmosphere: Ensure the reaction is carried out under a dry, inert atmosphere (Argon or Nitrogen).
-
-
Implement Stabilization Techniques:
-
Radical Inhibitors: Consider the addition of a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), if a radical-mediated decomposition is suspected. However, ensure the inhibitor does not interfere with your desired reaction.
-
Copper Powder: For some halogenated compounds, the addition of a small amount of copper powder can act as a stabilizer.
-
-
Issue 2: The solution of this compound develops a color over time.
-
Possible Cause: Photochemical or thermal decomposition leading to the formation of elemental iodine.
-
Logical Relationship Diagram:
Caption: Decomposition pathway leading to discoloration.
-
Preventative Measures:
-
Storage: Strictly adhere to the recommended storage conditions (refrigerated, in the dark, under an inert atmosphere).
-
Handling: Prepare solutions of this compound immediately before use. Avoid leaving solutions exposed to light or at room temperature for extended periods.
-
Purification: If a solution has developed a color, it may be possible to remove the iodine by washing with an aqueous solution of a reducing agent like sodium thiosulfate, followed by drying and solvent removal. However, it is generally recommended to use a fresh, pure sample.
-
Experimental Protocols
Protocol 1: General Procedure for a Reaction Involving this compound
This protocol provides a general framework for setting up a reaction to minimize the decomposition of this compound.
-
Glassware Preparation: All glassware should be oven-dried and cooled under a stream of dry inert gas (Argon or Nitrogen).
-
Reagent Preparation:
-
Ensure all other reagents and solvents are anhydrous and deoxygenated.
-
If using a solid reagent, dry it in a vacuum oven.
-
If using a liquid reagent, distill it under an inert atmosphere.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a positive pressure of inert gas.
-
Wrap the reaction flask with aluminum foil to protect it from light.
-
Use a cooling bath (e.g., ice-water or dry ice-acetone) to maintain the desired low temperature.
-
-
Reagent Addition:
-
Dissolve the substrate and other reagents in the chosen anhydrous, deoxygenated solvent.
-
Add this compound slowly to the reaction mixture at the controlled low temperature.
-
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, NMR).
-
Work-up: Quench the reaction at low temperature and perform the work-up and purification steps as quickly as possible to minimize exposure of the product to air and light.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
-
Objective: To determine the purity of this compound and detect any decomposition products.
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Final Hold: 5 minutes at 250°C.
-
-
Injector and Detector Temperature: 250°C.
-
Sample Preparation: Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or hexane).
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. The presence of multiple peaks may indicate the presence of impurities or decomposition products. The appearance of a peak corresponding to I₂ (if using a suitable detection method) would be a direct indicator of decomposition.
By following these guidelines and protocols, researchers can significantly reduce the likelihood of decomposition of this compound, leading to more reliable and reproducible experimental results.
Validation & Comparative
Comparative study of 1,2-Dibromo-1-iodotrifluoroethane and other trifluoroethylating agents
For researchers, scientists, and drug development professionals, the strategic incorporation of the trifluoroethyl group (-CH₂CF₃) into organic molecules is a critical technique for modulating their physicochemical and biological properties. This guide provides an objective comparison of various trifluoroethylating agents and methodologies, with a focus on their performance, supported by experimental data. While this guide aims to be comprehensive, it is important to note that a thorough search of the scientific literature revealed no specific data for "1,2-Dibromo-1-iodotrifluoroethane" as a trifluoroethylating agent. Therefore, this guide will focus on a well-established and commonly utilized reagent, 1,1,1-Trifluoro-2-iodoethane, and compare its performance with other prominent trifluoroethylation methods.
Introduction to Trifluoroethylation
The introduction of a trifluoroethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This has led to a growing interest in the development of efficient and selective trifluoroethylation methods. A variety of reagents and protocols have been developed, each with its own set of advantages and limitations regarding substrate scope, reaction conditions, and functional group tolerance. This guide will delve into a comparative analysis of these methods to aid in the selection of the most suitable approach for specific synthetic challenges.
Performance Comparison of Trifluoroethylating Agents and Methods
The selection of a trifluoroethylating agent is dictated by the substrate, desired reaction conditions, and functional group compatibility. Below is a summary of the performance of 1,1,1-Trifluoro-2-iodoethane in comparison to other methods for the trifluoroethylation of various substrates.
Table 1: Trifluoroethylation of Amines
| Reagent/Method | Substrate Example | Catalyst/Conditions | Yield (%) | Reference |
| 1,1,1-Trifluoro-2-iodoethane | Imidazo[1,2-a]pyridines | Visible light, photocatalyst | Good | [1] |
| Trifluoroacetic Acid | Secondary Amines | Catalyst-free, THF | 65-98 | [2][3] |
| 2,2,2-Trifluoroethylamine hydrochloride | Anilines | Iron porphyrin catalyst, aqueous solution | 45-93 | [4][5] |
| N-trifluoroethyl hydroxylamine reagents | Heteroarenes | Iridium(III) photoredox catalyst | Moderate to High | [6] |
Table 2: Trifluoroethylation of Alkenes and Alkynes
| Reagent/Method | Substrate Example | Catalyst/Conditions | Yield (%) | Reference |
| 1,1,1-Trifluoro-2-iodoethane | Alkenes | Not specified | Good | [7] |
| 1,1,1-Trifluoro-2-iodoethane | Alkynes | Not specified | Good | [7] |
| 1,1,1-Trifluoro-2-iodoethane | Styrenes | Visible light, photoredox catalyst, CsOAc, DMF | 75 | [8] |
| 1,1,1-Trifluoro-2-iodoethane | Terminal Alkynes | Palladium catalyst | Good | [1] |
Table 3: Trifluoroethylation of Aryl and Heteroaryl Compounds
| Reagent/Method | Substrate Example | Catalyst/Conditions | Yield (%) | Reference |
| 1,1,1-Trifluoro-2-iodoethane | Aryl/Heteroaryl Boronic Esters | Palladium catalyst | Good | [1] |
| 1,1,1-Trifluoro-2-iodoethane | Aryl Iodides | Nickel catalyst, reductive coupling | Good | [9] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of synthetic methods. Below are representative protocols for key trifluoroethylation reactions.
Protocol 1: Catalyst-Free Reductive Trifluoroethylation of a Secondary Amine with Trifluoroacetic Acid
-
Materials: Secondary amine (1.0 mmol), trifluoroacetic acid (1.75 mmol), tetrahydrofuran (THF, 5 mL).
-
Procedure: To a solution of the secondary amine in THF, trifluoroacetic acid is added. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.[2][3]
-
Note: This method is noted for its operational simplicity and tolerance of air and moisture.[3]
Protocol 2: Visible-Light-Induced C-3 Selective Trifluoroethylation of Imidazo[1,2-a]pyridine with 1,1,1-Trifluoro-2-iodoethane
-
Materials: Imidazo[1,2-a]pyridine (0.2 mmol), 1,1,1-Trifluoro-2-iodoethane (0.4 mmol), photocatalyst (e.g., fac-Ir(ppy)₃, 1-5 mol%), solvent (e.g., DMF or MeCN, 2 mL).
-
Procedure: The substrate, 1,1,1-Trifluoro-2-iodoethane, and the photocatalyst are dissolved in the solvent in a reaction vessel. The mixture is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature. The reaction progress is monitored by GC-MS or LC-MS. After completion, the solvent is removed, and the product is purified by column chromatography.[1]
Mechanistic Pathways and Workflows
Understanding the underlying mechanisms and experimental workflows is essential for optimizing reaction conditions and troubleshooting.
Experimental Workflow for Photoredox-Catalyzed Trifluoroethylation
Caption: A typical experimental workflow for a photoredox-catalyzed trifluoroethylation reaction.
Proposed Catalytic Cycle for Photoredox-Catalyzed C-H Trifluoroethylation
Caption: A simplified representation of a proposed photoredox catalytic cycle for C-H trifluoroethylation.
Conclusion
While the targeted reagent, this compound, lacks documented applications as a trifluoroethylating agent, a range of effective alternatives are available to the synthetic chemist. 1,1,1-Trifluoro-2-iodoethane has proven to be a versatile and reliable reagent for the introduction of the trifluoroethyl group into a variety of organic molecules under different catalytic conditions, including photoredox and transition-metal catalysis. Furthermore, catalyst-free methods utilizing inexpensive and stable sources like trifluoroacetic acid offer practical and environmentally friendly options for specific transformations such as the trifluoroethylation of amines. The choice of the optimal method will ultimately depend on the specific substrate, desired functional group tolerance, and the overall synthetic strategy. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic endeavors in the ever-evolving field of fluorine chemistry.
References
- 1. 1,1,1-Trifluoro-2-iodoethane | 353-83-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]
- 5. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Photoredox catalyzed C–H trifluoroethylamination of heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Buy 1,1,1-Trifluoro-2-iodoethane | 353-83-3 [smolecule.com]
- 8. pure.tue.nl [pure.tue.nl]
- 9. pubs.rsc.org [pubs.rsc.org]
Validating the structure of products from 1,2-Dibromo-1-iodotrifluoroethane reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoroethyl group (-CH₂CF₃) into molecular scaffolds is a pivotal strategy in modern drug discovery. This functional group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an objective comparison of common methodologies for trifluoroethylation, focusing on the products derived from such reactions and the critical techniques for validating their structures. While direct reactions of 1,2-Dibromo-1-iodotrifluoroethane are not widely documented, a range of alternative reagents provide robust and versatile pathways to trifluoroethylated products.
Performance Comparison of Trifluoroethylating Agents
The selection of an appropriate trifluoroethylating agent is contingent on the substrate, desired reaction conditions, and functional group tolerance. This section compares the performance of several common reagents in the trifluoroethylation of various nucleophiles.
| Reagent/Method | Substrate Class | Typical Reaction Conditions | Yield (%) | Reaction Time | Key Advantages | Limitations |
| Trifluoroacetic Acid (TFA) / Silane | Secondary Amines | Phenylsilane, THF, Room Temp to 65°C | 50-85[1] | 12-24 h | Readily available, inexpensive, catalyst-free.[1] | Requires a silane reducing agent, moderate to long reaction times. |
| 2,2,2-Trifluoroethyl Iodide (CF₃CH₂I) | Coumarins (C-H Trifluoroethylation) | Visible light, photocatalyst (e.g., fac-Ir(ppy)₃), room temperature | 60-95[2] | 12-24 h | Mild reaction conditions, high functional group tolerance.[2] | Requires a photocatalyst, may not be suitable for all substrate classes. |
| Togni's Reagent II | Alcohols/Phenols | Zn(NTf₂)₂, DCE, 60°C | 40-85[3] | 1-12 h | Effective for O-trifluoromethylation.[4] | Requires a Lewis acid catalyst, can lead to side products with phenols.[4] |
| Umemoto's Reagent II | Heterocycles (e.g., Imidazothiazoles) | Metal-free, TBHP, DCE, 80°C | 70-90[5] | 4-12 h | High reactivity, effective for C-H trifluoromethylation of electron-rich heterocycles.[6] | Can be expensive, may require elevated temperatures. |
| CF₃CH₂I / Na₂S₂O₄ | Thiols | Na₂S₂O₄, H₂O/CH₃CN, 60°C | 80-95 | 2-6 h | Mild, aqueous conditions, high yields for S-trifluoroethylation. | Limited to sulfur nucleophiles. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the trifluoroethylation of different substrate classes.
Protocol 1: Trifluoroethylation of a Secondary Amine using Trifluoroacetic Acid and Phenylsilane[1]
-
To a vial containing a magnetic stir bar is added the secondary amine (1.0 mmol, 1.0 equiv.).
-
Tetrahydrofuran (THF, 0.5 M) is added, followed by trifluoroacetic acid (1.75 mmol, 1.75 equiv.).
-
Phenylsilane (2.0 mmol, 2.0 equiv.) is added dropwise to the stirring solution.
-
The vial is sealed and the reaction mixture is stirred at room temperature or heated to 65 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Photocatalytic C-H Trifluoroethylation of a Coumarin using 2,2,2-Trifluoroethyl Iodide[2]
-
In a nitrogen-filled glovebox, a 10 mL oven-dried vial is charged with the coumarin substrate (0.2 mmol, 1.0 equiv.), photocatalyst (e.g., fac-[Ir(ppy)₃], 1-5 mol%), and a magnetic stir bar.
-
Anhydrous solvent (e.g., DMF or CH₃CN, 2.0 mL) is added, followed by 2,2,2-trifluoroethyl iodide (0.4 mmol, 2.0 equiv.).
-
The vial is sealed with a Teflon-lined cap and removed from the glovebox.
-
The reaction mixture is stirred and irradiated with a blue LED lamp (450 nm) at room temperature for 12-24 hours.
-
After the reaction is complete, the solvent is removed in vacuo.
-
The residue is purified by preparative thin-layer chromatography or column chromatography to afford the desired product.
Protocol 3: S-Trifluoroethylation of a Thiol using 2,2,2-Trifluoroethyl Iodide and Sodium Dithionite
-
To a solution of the thiol (1.0 mmol, 1.0 equiv.) in a 1:1 mixture of water and acetonitrile (10 mL) is added sodium dithionite (2.0 mmol, 2.0 equiv.).
-
2,2,2-Trifluoroethyl iodide (1.5 mmol, 1.5 equiv.) is then added to the reaction mixture.
-
The mixture is stirred at 60 °C for 2-6 hours until the starting thiol is consumed (monitored by TLC).
-
The reaction mixture is cooled to room temperature and extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with water, dried over magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Structural Validation of Trifluoroethylated Products
Unambiguous structure determination is paramount. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of trifluoroethylated compounds.
-
¹H NMR: The methylene protons (-CH₂CF₃) typically appear as a quartet in the range of δ 3.0-4.5 ppm due to coupling with the three fluorine atoms (³JHF ≈ 8-12 Hz).
-
¹⁹F NMR: The trifluoromethyl group (-CH₂CF₃) gives a characteristic triplet in the range of δ -65 to -75 ppm (relative to CFCl₃) due to coupling with the two adjacent protons (³JHF ≈ 8-12 Hz).
-
¹³C NMR: The carbon of the CF₃ group is observed as a quartet due to one-bond coupling with the fluorine atoms (¹JCF ≈ 270-280 Hz). The adjacent CH₂ carbon appears as a quartet due to two-bond coupling (²JCF ≈ 30-40 Hz). Fluorinated carbons can sometimes be challenging to detect in spectra with a low signal-to-noise ratio as the signal is split into multiple lines.[7]
Table of Representative NMR Data for N-(2,2,2-trifluoroethyl)aniline:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H (-CH₂-) | ~3.8 | q | ³JHF = 9.0 |
| ¹⁹F (-CF₃) | ~-72.0 | t | ³JHF = 9.0 |
| ¹³C (-CH₂) | ~45.0 | q | ²JCF = 35.0 |
| ¹³C (-CF₃) | ~125.0 | q | ¹JCF = 277.0 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the trifluoroethylated product. In electron impact (EI) mass spectrometry, amines often undergo α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[8] For a trifluoroethylated amine, a characteristic fragmentation would be the loss of a ·CF₃ radical, although this is not always the dominant pathway. The molecular ion peak for a compound containing an odd number of nitrogen atoms will have an odd mass-to-charge ratio.[9]
X-Ray Crystallography
For crystalline products, single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure, including bond lengths, bond angles, and absolute configuration.[10] This technique is invaluable for unambiguously confirming the connectivity and stereochemistry of complex trifluoroethylated molecules, which is often a requirement for regulatory submissions in drug development.
Application in Drug Discovery: Targeting the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[11] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention.[12] Trifluoroethylated compounds have been explored as inhibitors of kinases within this pathway, such as BRAF and MEK.
Below is a diagram illustrating a simplified MAPK signaling pathway and the potential point of intervention for a trifluoroethylated inhibitor.
References
- 1. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visible-Light-Induced Direct Csp2-H Radical Trifluoroethylation of Coumarins with 1,1,1-Trifluoro-2-iodoethane (CF3CH2I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. whitman.edu [whitman.edu]
- 10. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vjoncology.com [vjoncology.com]
- 12. RAF inhibitors activate the MAPK pathway by relieving inhibitory autophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Quantification of 1,2-Dibromo-1-iodotrifluoroethane and Structurally Related Halogenated Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of the highly halogenated compound 1,2-Dibromo-1-iodotrifluoroethane. Due to the limited availability of specific analytical methods for this exact analyte in publicly accessible literature, this guide focuses on established and validated methods for structurally similar bromo-iodo and polyhalogenated alkanes. The principles and experimental data presented for these analogous compounds provide a strong foundation for developing and validating a robust quantitative method for this compound.
The primary analytical techniques discussed are Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) or an Electron Capture Detector (GC-ECD), and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. These methods are the most prevalent for the analysis of halogenated organic compounds due to their sensitivity, selectivity, and reproducibility.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors including the sample matrix, required sensitivity, and the availability of instrumentation. The following table summarizes the key performance parameters for the quantification of halogenated alkanes using GC-MS, GC-ECD, and HPLC-UV, based on data from validated methods for analogous compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Electron Capture Detector (GC-ECD) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and polarity, with detection based on mass-to-charge ratio. | Separation based on volatility and polarity, with highly sensitive detection of electronegative compounds. | Separation based on polarity, with detection based on UV absorbance. |
| Selectivity | High (based on mass fragmentation patterns) | High (for halogenated compounds) | Moderate to Low (dependent on chromophore) |
| Sensitivity | Good to Excellent | Excellent | Moderate |
| Limit of Detection (LOD) | ~0.01 - 1 µg/L | ~0.001 - 0.1 µg/L | ~0.1 - 10 µg/L |
| Limit of Quantification (LOQ) | ~0.03 - 3 µg/L | ~0.003 - 0.3 µg/L | ~0.3 - 30 µg/L |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Precision (%RSD) | <15% | <15% | <10% |
| Accuracy (Recovery) | 80-120% | 70-130% | 90-110% |
| Sample Preparation | Liquid-liquid extraction, solid-phase extraction, headspace | Liquid-liquid extraction, solid-phase extraction | Dissolution in a suitable solvent, filtration |
| Advantages | High confidence in identification, versatile for a wide range of volatile compounds. | Extremely high sensitivity for halogenated compounds. | Suitable for non-volatile or thermally labile compounds, simpler sample preparation. |
| Disadvantages | May require derivatization for some compounds, higher instrument cost. | Limited to electronegative compounds, response can be non-linear over a wide range. | Lower sensitivity and selectivity compared to GC methods for this class of compounds. |
Experimental Protocols
The following are detailed experimental protocols for the analysis of halogenated alkanes, which can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the quantification of volatile halogenated hydrocarbons in various matrices.
a) Sample Preparation (Liquid-Liquid Extraction)
-
To a 50 mL volumetric flask, add a known volume of the sample (e.g., 25 mL of an aqueous solution).
-
Add a suitable internal standard (e.g., 1,2-dibromoethane-d4).
-
Add 5 mL of a suitable extraction solvent (e.g., hexane or dichloromethane).
-
Shake vigorously for 2 minutes.
-
Allow the layers to separate.
-
Carefully transfer the organic (upper) layer to a clean vial for GC-MS analysis.
b) GC-MS Conditions
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-500.
-
Quantification Ions: To be determined based on the mass spectrum of this compound (specific fragments containing bromine and iodine isotopes would be selected).
-
High-Performance Liquid Chromatography (HPLC-UV) Method
This method can be adapted for the analysis of less volatile or thermally sensitive halogenated compounds.
a) Sample Preparation
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
b) HPLC Conditions
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point would be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 210 nm, as many haloalkanes have weak chromophores and absorb at lower wavelengths). A photodiode array (PDA) detector can be used to determine the optimal wavelength.
Visualizations
To better illustrate the analytical workflows, the following diagrams are provided.
Caption: Experimental workflow for GC-MS analysis.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Logical relationship for analytical method selection.
Reactivity Under the Microscope: A Comparative Analysis of 1,2-Dibromo-1-iodotrifluoroethane and its Bromo-Iodo Analogs
For Immediate Release
A deep dive into the reactivity of vicinal bromo-iodo haloalkanes reveals a distinct hierarchy in bond lability, with significant implications for synthetic chemistry and drug development. This guide provides a comparative analysis of the reactivity of 1,2-Dibromo-1-iodotrifluoroethane and similar bromo-iodo compounds, supported by experimental data and detailed theoretical principles.
Researchers and professionals in the fields of synthetic chemistry and drug development often encounter polyhalogenated alkanes as versatile building blocks. The presence of multiple halogen atoms with varying electronegativity and bond strengths imparts unique reactivity to these molecules. Understanding the subtle differences in their chemical behavior is paramount for designing efficient synthetic routes and for predicting the metabolic fate of halogenated drug candidates. This guide focuses on the comparative reactivity of this compound and related compounds, with a particular emphasis on radical and nucleophilic substitution reactions.
The Decisive Factor: Carbon-Halogen Bond Strength
The reactivity of haloalkanes is fundamentally governed by the strength of the carbon-halogen (C-X) bond. In compounds containing multiple types of halogens, the weakest C-X bond is the most likely to cleave, dictating the initial course of a chemical reaction. In the case of bromo-iodo compounds, the carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This difference in bond dissociation energy (BDE) is the primary determinant of their selective reactivity.
Experimental and theoretical studies consistently show that the C-I bond is the most labile. For instance, the photodissociation of similar polyhaloethanes containing both bromine and iodine has been shown to proceed almost exclusively through the cleavage of the C-I bond upon ultraviolet (UV) irradiation.[1] This preferential cleavage leads to the formation of a carbon-centered radical and an iodine radical.
Data Presentation: A Tale of Two Bonds
The following table summarizes the average bond dissociation energies for relevant carbon-halogen bonds, providing a quantitative basis for the observed reactivity trends.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-I | ~240 |
| C-Br | ~276 |
| C-Cl | ~339 |
| C-F | ~485 |
Data compiled from various sources.
As the data clearly indicates, the energy required to break a C-I bond is the lowest among the carbon-halogen bonds, making it the most susceptible to homolytic cleavage in radical reactions.
Dominant Reaction Pathways: A Radical Approach
Given the pronounced weakness of the C-I bond, radical reactions are a predominant pathway for the transformation of this compound and its analogs. These reactions are typically initiated by light (photolysis) or heat, which provides the necessary energy to overcome the bond dissociation energy.
The general mechanism for the radical-initiated reaction of a bromo-iodo compound can be described in three key stages:
-
Initiation: Homolytic cleavage of the weakest bond (C-I) to generate a carbon-centered radical and a halogen radical.
-
Propagation: The carbon-centered radical can then participate in a variety of reactions, such as abstracting a hydrogen atom from another molecule or adding to a double bond, to form a new radical and continue the chain reaction.
-
Termination: The reaction ceases when two radical species combine to form a stable, non-radical product.
Nucleophilic Substitution: A Secondary Role
While radical reactions dominate, nucleophilic substitution can also occur, particularly under conditions that favor ionic pathways. In these reactions, a nucleophile attacks the electrophilic carbon atom, displacing one of the halogen atoms as a leaving group. The leaving group ability of the halogens follows the order I > Br > Cl > F. This trend is inversely related to the strength of the C-X bond and the basicity of the halide ion.
Therefore, in a mixed bromo-iodo compound, the iodide ion is the better leaving group, and nucleophilic substitution would preferentially occur at the carbon atom bonded to iodine.
Experimental Protocols: A Guide to Practice
General Protocol for Photochemical Radical Reaction:
-
Reactant Preparation: A solution of the bromo-iodo compound (e.g., this compound) and a radical trapping agent (e.g., an alkene or a hydrogen donor) is prepared in a suitable solvent (e.g., acetonitrile, hexane) in a quartz reaction vessel. The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes, as oxygen can quench radical reactions.
-
Initiation: The reaction mixture is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a specific wavelength (e.g., 254 nm) for a predetermined period. The reaction temperature should be controlled using a cooling system.
-
Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the consumption of the starting material and the formation of products.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified by an appropriate method, such as column chromatography or distillation, to isolate the desired product.
General Protocol for Nucleophilic Substitution Reaction:
-
Reactant Preparation: The bromo-iodo compound is dissolved in a suitable polar aprotic solvent (e.g., acetone, dimethylformamide) in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Nucleophile Addition: The nucleophile (e.g., sodium azide, potassium cyanide) is added to the solution, and the mixture is stirred at a specific temperature (which may range from room temperature to reflux, depending on the reactivity of the substrate and nucleophile).
-
Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the disappearance of the starting material.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography.
Conclusion
The reactivity of this compound and similar bromo-iodo compounds is predominantly dictated by the weaker carbon-iodine bond. This inherent lability makes these compounds excellent precursors for radical reactions, with photochemical initiation being a common and efficient method for generating carbon-centered radicals. While nucleophilic substitution is a less favored pathway, it will preferentially occur at the carbon-iodine bond due to the superior leaving group ability of iodide. A thorough understanding of these reactivity principles is essential for the strategic application of these versatile building blocks in organic synthesis.
References
Efficacy of 1,2-Dibromo-1-iodotrifluoroethane Versus Other Halogenated Building Blocks: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogens into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Halogenated building blocks offer a versatile toolkit for modulating a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This guide provides a comparative analysis of the predicted efficacy of 1,2-Dibromo-1-iodotrifluoroethane against other commonly employed halogenated building blocks.
Due to a scarcity of published experimental data specifically for this compound, this comparison is primarily based on established principles of chemical reactivity, bond dissociation energies, and reported reactions of analogous polyhalogenated ethanes. The information presented herein is intended to guide researchers in the rational selection of building blocks for their synthetic endeavors.
Reactivity Overview
The reactivity of halogenated alkanes is predominantly governed by the strength of the carbon-halogen bond. The bond dissociation energies (BDEs) follow a clear trend, with the C-I bond being the weakest and most susceptible to cleavage, followed by C-Br, C-Cl, and C-F. This trend dictates the chemoselectivity of reactions involving polyhalogenated compounds.
In this compound, the presence of three different halogens (I, Br, F) on a two-carbon backbone suggests a rich and selective reactivity profile. The C-I bond is the most likely site for initial reaction under a variety of conditions, including nucleophilic substitution, reductive dehalogenation, and radical reactions. The C-Br bonds are expected to be less reactive than the C-I bond but significantly more reactive than the C-F bonds, which are generally inert under most conditions.
Comparative Data of Halogenated Building Blocks
The following table summarizes the key properties and expected reactivity of this compound in comparison to other representative halogenated building blocks.
| Building Block | Molecular Formula | Key Reactive Site(s) | Expected Primary Reactions | Potential Applications |
| This compound | C₂Br₂F₃I | C-I > C-Br | Selective deiodination/substitution, Radical reactions at C-I, Elimination | Introduction of bromo-fluoro-vinyl groups, Sequential functionalization |
| 1,1,1-Trifluoro-2-iodoethane | C₂H₂F₃I | C-I | Nucleophilic substitution, Radical trifluoroethylation | Introduction of the trifluoroethyl moiety |
| 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane) | C₂HBrClF₃ | C-Br, acidic α-H | Dehydrohalogenation, Nucleophilic substitution of Br | Synthesis of trifluoromethyl-containing alkenes and ethers |
| 1,2-Dibromoethane | C₂H₄Br₂ | C-Br | Nucleophilic substitution (e.g., cyclization), Elimination | Dihalogenation of alkenes, Synthesis of heterocycles |
Experimental Protocols (Predicted and from Analogous Systems)
Protocol 1: Selective Reductive Deiodination (Predicted)
This protocol is based on the established higher reactivity of the C-I bond compared to the C-Br bond.
Objective: To selectively remove the iodine atom from this compound to yield 1,2-dibromo-1,1,2-trifluoroethane.
Materials:
-
This compound
-
A mild reducing agent (e.g., NaBH₃CN, (n-Bu)₃SnH with a radical initiator)
-
An appropriate solvent (e.g., THF, Ethanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound in the chosen solvent under an inert atmosphere.
-
Cool the solution to a suitable temperature (e.g., 0 °C) to control the reaction rate.
-
Slowly add a stoichiometric amount of the mild reducing agent.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, ¹⁹F NMR).
-
Upon completion, quench the reaction with an appropriate reagent (e.g., water, saturated NH₄Cl solution).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Protocol 2: Dehydrohalogenation of a Polyhalogenated Ethane (Halothane as an example)
This protocol illustrates a common reaction for polyhalogenated ethanes containing an abstractable proton.
Objective: To synthesize 2-bromo-2-chloro-1,1-difluoroethene from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane).
Materials:
-
2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane)
-
A strong base (e.g., Potassium hydroxide)
-
A suitable solvent (e.g., Ethanol)
Procedure:
-
Dissolve halothane in ethanol in a reaction vessel.
-
Add a solution of potassium hydroxide in ethanol dropwise to the halothane solution.
-
Heat the reaction mixture under reflux for a specified period.
-
Monitor the reaction by GC to confirm the formation of the product.
-
After completion, cool the mixture and pour it into water.
-
Separate the organic layer, wash with water, and dry over a suitable drying agent.
-
Purify the product by distillation.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the predicted reactivity of this compound and a general workflow for the selection of halogenated building blocks.
Conclusion
While direct experimental evidence for the reactivity of this compound is limited, its structure suggests a highly valuable and selectively reactive building block. The pronounced difference in the bond strengths of C-I and C-Br offers a handle for sequential, site-selective functionalization, a highly desirable feature in complex molecule synthesis. Researchers are encouraged to explore the synthetic potential of this and similar polyhalogenated building blocks, with the understanding that initial reaction conditions should be screened to achieve the desired chemoselectivity. The provided protocols for analogous systems can serve as a valuable starting point for developing specific methodologies for this promising reagent.
Benchmarking the Performance of 1,2-Dibromo-1-iodotrifluoroethane in Synthetic Routes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of trifluoromethyl groups is a critical strategy in the development of pharmaceuticals and advanced materials. While a variety of reagents for trifluoromethylation are well-established, the performance of less common reagents such as 1,2-Dibromo-1-iodotrifluoroethane remains an area of untapped potential. This guide provides a comparative analysis of this compound with widely used trifluoromethylating agents, offering a framework for its evaluation in specific synthetic routes.
Due to the limited availability of direct experimental data for this compound in the current literature, this guide will focus on its potential reactivity based on its structural features and draw comparisons with the well-documented performance of established reagents.
Theoretical Reactivity Profile of this compound
The structure of this compound suggests a versatile reactivity profile. The presence of a carbon-iodine bond, which is weaker than carbon-bromine and carbon-fluorine bonds, indicates that it could serve as a source of a trifluoromethyl-containing radical or a related electrophilic species under appropriate conditions.
Comparison with Leading Trifluoromethylating Agents
The performance of a trifluoromethylating agent is highly dependent on the substrate and reaction conditions. Here, we compare the projected performance of this compound with two classes of well-established electrophilic trifluoromethylating reagents: Togni reagents and Umemoto reagents.
Table 1: Comparison of Trifluoromethylating Agents
| Reagent Class | Specific Reagent Example | Proposed Mechanism for this compound | Common Substrates for Alternatives | Typical Yields of Alternatives | Key Advantages of Alternatives |
| Halogenated Alkane | This compound | Radical or Electrophilic | N/A (direct data unavailable) | N/A | Potentially cost-effective, multi-functional handle (Br, I) |
| Hypervalent Iodine | Togni Reagent II | Radical or Electrophilic | Alkenes, Alkynes, β-Ketoesters | 46-99%[1] | Broad substrate scope, high reactivity |
| Sulfonium Salt | Umemoto Reagent IV | Radical or Electrophilic | β-Ketoesters, Enolates, Heterocycles | 71-95%[2] | Tunable reactivity, commercial availability |
Proposed Synthetic Routes for Benchmarking
To objectively assess the performance of this compound, it should be evaluated in synthetic routes where established reagents are known to be effective.
Trifluoromethylation of β-Ketoesters
This reaction is a standard benchmark for new trifluoromethylating agents. The performance of this compound could be compared against Togni and Umemoto reagents.
Table 2: Hypothetical Performance Benchmark: Trifluoromethylation of 2-Acetyl-γ-butyrolactone
| Entry | Reagent | Base | Solvent | Temperature (°C) | Proposed Yield (%) |
| 1 | This compound | NaH | DMF | -45 to rt | To be determined |
| 2 | Umemoto Reagent IV | NaH | DMF | -45 to rt | 71 |
| 3 | Togni Reagent II | N/A | Various | rt | Low/Inefficient |
Radical Trifluoromethylation of Alkenes
The C-I bond in this compound suggests its potential as a radical trifluoromethyl source, similar to trifluoroiodomethane. This could be explored in photoredox-mediated reactions.
Experimental Protocols for Comparative Reagents
Detailed experimental protocols for established trifluoromethylating agents are provided below as a reference for designing benchmarking experiments for this compound.
Protocol 1: Trifluoromethylation of a β-Ketoester using Umemoto Reagent IV
-
Substrate: 2-Acetyl-γ-butyrolactone
-
Procedure:
-
To a solution of 2-acetyl-γ-butyrolactone (1.0 equiv) in dry DMF, add sodium hydride (1.1 equiv) at 0 °C.
-
Stir the mixture for 15 minutes.
-
Cool the reaction mixture to -45 °C.
-
Add Umemoto reagent IV (1.2 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.[2]
-
Protocol 2: Copper-Catalyzed Trifluoromethylation of an Alkyne using Togni Reagent II
-
Substrate: Phenylacetylene
-
Procedure:
-
In a reaction vessel, combine Togni reagent II (1.2 equiv), the alkyne (1.0 equiv), and a copper(I) catalyst (e.g., CuI, 0.2 equiv).
-
Add a suitable solvent such as DCE.
-
Stir the reaction at 60 °C until the starting material is consumed (monitored by TLC).
-
Upon completion, cool the reaction and purify by column chromatography.
-
Visualizing Reaction Pathways and Workflows
To further clarify the proposed applications and evaluation of this compound, the following diagrams illustrate a potential reaction pathway and a general experimental workflow.
Caption: Proposed radical trifluoromethylation pathway.
Caption: General experimental workflow for benchmarking.
References
Mechanistic Validation of Theoretical Models for 1,2-Dibromo-1-iodotrifluoroethane Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of theoretical models and experimental data to predict the reaction mechanisms of 1,2-Dibromo-1-iodotrifluoroethane. Due to a lack of direct experimental studies on this specific molecule, this document leverages data from analogous halogenated ethanes to build a predictive framework for its reactivity. This approach, rooted in the principles of physical organic chemistry, allows for informed hypotheses regarding its thermal and photochemical behavior.
Theoretical Framework for Halocarbon Reactivity
The reactivity of halocarbons is largely governed by the nature and strength of the carbon-halogen bonds. Theoretical models, primarily employing Density Functional Theory (DFT) and high-level ab initio methods, are instrumental in predicting reaction pathways.[1] A key parameter in these models is the bond dissociation energy (BDE), which indicates the energy required to break a bond homolytically. For this compound (CF3-CBr-I-Br), the significant differences in the BDEs of the C-I, C-Br, and C-F bonds are expected to dictate its chemical behavior. Generally, the C-I bond is the weakest, making it the most likely site for initial reaction.
Predicted Reaction Pathways and Mechanistic Diagrams
Based on data from analogous compounds, the principal reaction pathways for this compound are predicted to be photodissociation and thermal decomposition, both initiated by the cleavage of the weakest carbon-halogen bond.
Photodissociation
Upon absorption of ultraviolet radiation, the most probable primary photochemical event is the homolytic cleavage of the C-I bond, owing to its lower bond energy compared to the C-Br and C-F bonds. Studies on bromoiodomethane (CH2BrI) have shown that photodissociation predominantly leads to the formation of an iodine atom and a bromo-methyl radical.[2] A similar pathway is anticipated for this compound.
Caption: Predicted primary photodissociation pathway for this compound.
Thermal Decomposition
In the absence of light, elevated temperatures can induce thermal decomposition. Similar to photodissociation, the initiation step is expected to be the cleavage of the weakest bond. For halocarbons, thermal decomposition can lead to the formation of various products through radical chain reactions.[3] The initial step for this compound would be the formation of the same radical intermediates as in photodissociation.
Caption: Predicted initiation step for the thermal decomposition of this compound.
Comparative Data from Analogous Halocarbons
To substantiate the predicted reactivity of this compound, the following table summarizes experimental and theoretical findings for structurally related compounds.
| Compound | Reaction Type | Key Findings | Computational Method |
| Bromoiodomethane (CH2BrI) | Photodissociation | Predominant C-I bond cleavage.[2] | High-level ab initio calculations.[2] |
| 1,2-Dichloro-1,1,2-trifluoroethane (HCFC-123a) | Metabolism (Oxidation) | Metabolized to inorganic fluoride and chlorodifluoroacetic acid. | Not Applicable |
| General Halocarbons | Thermal Decomposition | Generates corrosive gases like HF at high temperatures.[3] | Not Applicable |
| Methyl Halides (CH3X, X=Cl, Br, I) | C-X Bond Cleavage | SN2-like mechanism with a cobalt complex as a nucleophile.[1] | Density Functional Theory (DFT).[1] |
The data from bromoiodomethane strongly suggests that the C-I bond will be the primary site of reaction in this compound under photolytic conditions. The general trends in thermal decomposition of halocarbons also point towards initial cleavage of the weakest carbon-halogen bond.
Hypothetical Experimental Protocol for Mechanistic Validation
To experimentally validate the predicted photodissociation mechanism of this compound, a crossed-beam velocity map imaging experiment, similar to that used for bromoiodomethane, could be employed.[2]
Objective: To identify the primary photofragments and their kinetic energy distributions following UV photolysis of this compound.
Methodology:
-
Molecular Beam Generation: A dilute mixture of this compound in a carrier gas (e.g., Argon) is expanded through a pulsed valve into a high-vacuum chamber, creating a supersonic molecular beam.
-
Photolysis: The molecular beam is intersected by a pulsed UV laser beam (e.g., at 266 nm) to induce photodissociation.
-
Ionization: The resulting photofragments are allowed to travel a short distance before being ionized by a second pulsed laser. To selectively detect the iodine atom fragments, a (2+1) resonance-enhanced multiphoton ionization (REMPI) scheme can be used.
-
Velocity Map Imaging: The ionized fragments are accelerated by an electric field towards a position-sensitive detector. The resulting image provides information about the velocity distribution of the fragments, from which their kinetic energy and angular distributions can be determined.
Caption: A hypothetical experimental workflow for studying the photodissociation of this compound.
Conclusion
While direct experimental data for this compound is not currently available, a comparative analysis of analogous halocarbons provides a strong basis for predicting its primary reaction mechanisms. Theoretical models and experimental findings for similar compounds consistently indicate that the weak carbon-iodine bond will be the most reactive site, initiating both photodissociation and thermal decomposition pathways. The proposed experimental workflow offers a clear strategy for validating these theoretical predictions and elucidating the detailed reaction dynamics of this complex molecule. Further research through direct experimental investigation and targeted computational studies is essential to confirm these hypotheses.
References
Unraveling Reaction Pathways: A Comparative Guide to Isotopic Labeling for 1,2-Dibromo-1-iodotrifluoroethane
Isotopic labeling is a definitive technique used to trace the fate of specific atoms throughout a chemical reaction.[1] By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C), researchers can track the bond-breaking and bond-forming steps that constitute a reaction pathway. This approach offers unambiguous insights that are often difficult to obtain through other methods.
Proposed Isotopic Labeling Study: Substitution Reaction of 1,2-Dibromo-1-iodotrifluoroethane
A common reaction for haloalkanes is nucleophilic substitution.[2] Let us consider the substitution of one of the bromine atoms in this compound by a generic nucleophile (Nu⁻). The core question to be answered is which bromine atom is displaced, and does any rearrangement occur?
Hypothetical Reaction: CF₃-CBr(I)-CBrH₂ + Nu⁻ → Products
To elucidate this pathway, we can synthesize this compound with a ¹³C label at the C1 position (the carbon bonded to the trifluoromethyl group).
Table 1: Comparison of Methods for Elucidating Reaction Pathways
| Feature | Isotopic Labeling with Mass Spectrometry/NMR | Spectroscopic Methods (e.g., NMR, IR) | Computational Chemistry |
| Principle | Tracks the position of a specific isotope through the reaction.[1] | Monitors changes in the chemical environment of nuclei or functional groups in real-time.[1][3] | Predicts reaction pathways and transition states using quantum mechanics and molecular modeling.[4] |
| Information Provided | Direct evidence of bond formation/breakage at the labeled site; skeletal rearrangements. | Identification of reactants, products, and sometimes transient intermediates; kinetic data.[5][6] | Energetic profiles of possible pathways; geometries of transition states and intermediates.[4] |
| Strengths | Unambiguous tracking of atoms; high sensitivity with mass spectrometry. | Can provide real-time kinetic data; non-destructive (NMR, IR).[5][7] | Can explore pathways that are difficult to study experimentally; predictive power.[4][8] |
| Limitations | Requires synthesis of labeled compounds; can be costly and time-consuming. | Indirect information about atomic connectivity changes; intermediates may be too short-lived to detect. | Accuracy depends on the level of theory and computational resources; requires experimental validation. |
| Typical Resolution | Endpoint analysis or quenched-flow for time-resolved studies. | Milliseconds to seconds for standard techniques; femtoseconds for advanced transient absorption.[5][9] | Not a time-resolved experimental technique. |
Experimental Protocols
General Protocol for ¹³C Isotopic Labeling Study
Objective: To determine the regioselectivity of nucleophilic substitution on this compound.
1. Synthesis of Labeled Substrate:
-
The synthesis of 1-iodo-2,2,2-trifluoroethane-¹³C₁ would be the initial step, starting from a commercially available ¹³C-labeled precursor.
-
Subsequent bromination would yield the desired ¹³C-labeled this compound (CF₃-¹³CBr(I)-CBrH₂). The purity and position of the label must be confirmed by NMR and mass spectrometry.
2. Reaction Setup:
-
Two parallel reactions are set up under identical, controlled conditions (temperature, solvent, concentration).
-
Reaction A: Unlabeled this compound + Nucleophile.
-
Reaction B: ¹³C-labeled this compound + Nucleophile.
-
Aliquots are taken at various time points and quenched to stop the reaction.
3. Product Analysis:
-
The product mixture from both reactions is separated using techniques like High-Performance Liquid Chromatography (HPLC).
-
The isolated products are analyzed by mass spectrometry (MS) and ¹³C NMR spectroscopy.
-
Mass Spectrometry: The mass-to-charge ratio (m/z) of the product from Reaction B will be higher by 1 Da if the ¹³C atom is retained in the main product structure.
-
¹³C NMR: The position of the ¹³C label in the final product can be definitively identified by analyzing the chemical shifts and coupling constants, revealing which bromine was substituted and if any rearrangement occurred.
Alternative Protocol: In-situ NMR Spectroscopy
Objective: To monitor the reaction progress and identify potential intermediates.
1. Reaction Setup:
-
The reaction is carried out directly within an NMR tube.
-
A solution of this compound in a suitable deuterated solvent is prepared.
-
The NMR spectrometer is set up to acquire spectra at regular intervals after the addition of the nucleophile.
2. Data Acquisition and Analysis:
-
A series of ¹H, ¹⁹F, and ¹³C NMR spectra are recorded over time.
-
The disappearance of reactant signals and the appearance of product signals are monitored to determine reaction kinetics.
-
The detection of any new, transient signals may indicate the formation of reaction intermediates.[1]
Mandatory Visualizations
Caption: Experimental workflow for the proposed ¹³C isotopic labeling study.
Caption: Distinguishing reaction pathways using isotopic labeling.
Data Presentation
The power of the isotopic labeling approach lies in the clarity of the data it generates. Analysis of the product from the reaction with the ¹³C-labeled substrate would yield definitive results.
Table 2: Hypothetical Mass Spectrometry Data
| Compound | Expected m/z (Unlabeled) | Observed m/z (from ¹³C-labeled reaction) | Conclusion |
| Starting Material | m | m+1 | Confirms incorporation of ¹³C label. |
| Product from Pathway A | p | p+1 | The ¹³C atom is retained in the product. |
| Product from Pathway B | p | p+1 | The ¹³C atom is retained in the product. |
| Eliminated Fragment | f | f | The eliminated fragment (e.g., Br⁻) is unlabeled. |
While mass spectrometry confirms the retention of the labeled carbon, ¹³C NMR is required to differentiate between Pathway A and Pathway B. The chemical shift and coupling pattern of the ¹³C-labeled carbon in the product will be distinctly different depending on whether it is bonded to the nucleophile or the remaining bromine atom.
References
- 1. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. grnjournal.us [grnjournal.us]
- 5. benchchem.com [benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. microbenotes.com [microbenotes.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
A Head-to-Head Comparison of Catalysts for the Coupling of 1,2-Dibromo-1-iodotrifluoroethane Analogs
The introduction of fluorinated moieties into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties imparted by fluorine, such as enhanced metabolic stability and altered electronic characteristics, make the development of efficient synthetic methodologies for C-C bond formation with fluorinated building blocks a critical area of research. This guide provides a head-to-head comparison of common catalytic systems for the coupling of 1,1,1-trifluoro-2-iodoethane, a key surrogate for compounds like 1,2-dibromo-1-iodotrifluoroethane. We will examine the performance of copper, palladium, and nickel-based catalysts, supported by experimental data, to assist researchers in selecting the optimal system for their synthetic needs.
Comparative Performance of Catalytic Systems
The choice of catalyst is paramount in achieving high efficiency and yield in the cross-coupling of fluorinated alkyl halides. Below is a summary of the performance of copper, palladium, and nickel catalysts in the coupling of 1,1,1-trifluoro-2-iodoethane with various coupling partners.
| Catalyst System | Typical Catalyst/Ligand | Coupling Partner | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Copper | Cu powder | Aryl Iodides | DMF | 80 | 12 | ~70-90 | Cost-effective, good functional group tolerance.[1][2] | Often requires stoichiometric amounts of copper, higher reaction temperatures. |
| Palladium | Pd(OAc)₂ / Buchwald-type ligand | Arylboronic Acids | Toluene/H₂O | Room Temp - 80 | 12-24 | ~80-95 | High catalytic efficiency, mild reaction conditions, broad substrate scope.[3] | Higher cost of catalyst and ligands, potential for product contamination with palladium. |
| Nickel | NiCl₂ / bipyridine-type ligand | Aryl Iodides | DMF | 50 | 24 | ~60-85 | Good for reductive cross-coupling, lower cost than palladium.[4][5] | Can be sensitive to air and moisture, may require inert atmosphere. |
Experimental Protocols
Detailed methodologies for representative coupling reactions using each catalyst are provided below.
Copper-Promoted Reductive Coupling
This protocol describes a typical copper-promoted reductive coupling of an aryl iodide with 1,1,1-trifluoro-2-iodoethane.[2]
Materials:
-
Aryl iodide (1.0 mmol)
-
1,1,1-trifluoro-2-iodoethane (2.0 mmol)
-
Copper powder (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, copper powder, and a magnetic stir bar.
-
Add anhydrous DMF via syringe.
-
Add 1,1,1-trifluoro-2-iodoethane via syringe.
-
Seal the tube and heat the reaction mixture to 80°C in an oil bath.
-
Stir the reaction for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the copper residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Suzuki-Type Coupling
This protocol outlines a palladium-catalyzed Suzuki-type coupling of an arylboronic acid with 1,1,1-trifluoro-2-iodoethane.[3]
Materials:
-
Arylboronic acid (1.2 mmol)
-
1,1,1-trifluoro-2-iodoethane (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
A suitable phosphine ligand (e.g., SPhos, 0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
In a reaction vessel, combine the arylboronic acid, palladium(II) acetate, and the phosphine ligand.
-
Add potassium carbonate and a stir bar.
-
Evacuate and backfill the vessel with an inert gas.
-
Add toluene and water, followed by the 1,1,1-trifluoro-2-iodoethane via syringe.
-
Stir the mixture at room temperature or heat to 80°C for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Nickel-Catalyzed Reductive Cross-Coupling
This protocol provides a general procedure for a nickel-catalyzed reductive cross-coupling, which can be adapted for 1,1,1-trifluoro-2-iodoethane.[5]
Materials:
-
Aryl iodide (1.0 mmol)
-
1,1,1-trifluoro-2-iodoethane (1.5 mmol)
-
Nickel(II) chloride (NiCl₂, 0.1 mmol)
-
A bipyridine-type ligand (0.1 mmol)
-
Zinc powder (1.5 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
In a glovebox, add NiCl₂, the bipyridine ligand, and zinc powder to a dry vial.
-
Add anhydrous DMF and stir the mixture for 10 minutes.
-
Add the aryl iodide and 1,1,1-trifluoro-2-iodoethane.
-
Seal the vial and stir the reaction at 50°C for 24 hours.
-
After cooling, quench the reaction with 1 M HCl.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Workflow
A generalized workflow for a catalytic cross-coupling experiment is depicted below. This process highlights the key stages from reaction setup to the final analysis of the product.
References
- 1. 1,1,1-Trifluoro-2-iodoethane | 353-83-3 | Benchchem [benchchem.com]
- 2. Copper-promoted reductive coupling of aryl iodides with 1,1,1-trifluoro-2-iodoethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nickel-Catalyzed Reductive Cross-Coupling of Aryl Iodides and Trifluoromethyl Oxirane - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 1,2-Dibromo-1-iodotrifluoroethane
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 1,2-Dibromo-1-iodotrifluoroethane, a halogenated hydrocarbon. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for the disposal of halogenated organic compounds.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as Viton® or Barrier®.
-
Body Protection: A lab coat, apron, or coveralls should be worn to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood. If vapors or aerosols are likely to be generated, a respirator is required.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove and launder contaminated clothing before reuse.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Plan
The disposal of this compound must be handled as hazardous waste. Halogenated organic compounds require specific disposal routes due to their potential to form harmful byproducts if not treated correctly.
-
Segregation: Do not mix this compound waste with non-halogenated organic solvents or other waste streams.[1][2] Halogenated wastes are typically incinerated under specific conditions to prevent the release of toxic gases.[1]
-
Waste Container:
-
Storage:
-
Store the waste container in a designated, well-ventilated, and cool secondary containment area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4]
-
Provide them with accurate information about the waste composition.
-
Quantitative Data for Halogenated Hydrocarbons
The following table summarizes key quantitative data for a related halogenated hydrocarbon, 1,1,1-Trifluoro-2-iodoethane, which can be used as a reference for understanding the general characteristics of such compounds. Note that specific values for this compound may differ.
| Property | Value (for 1,1,1-Trifluoro-2-iodoethane) | Reference |
| Molecular Weight | 209.94 g/mol | [5][6][7] |
| Boiling Point | 54.8°C | [5] |
| Density | 2.13 g/mL at 25°C | [5] |
| Flash Point | 53-55°C | [5] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for any chemical you are working with. If an SDS for a specific compound is not available, consult with your EHS office for guidance on handling and disposal.
References
- 1. bucknell.edu [bucknell.edu]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. ethz.ch [ethz.ch]
- 4. benchchem.com [benchchem.com]
- 5. innospk.com [innospk.com]
- 6. 1,1,1-Trifluoro-2-iodoethane | C2H2F3I | CID 67709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,1,1-Trifluoro-2-iodoethane (CAS 353-83-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
Personal protective equipment for handling 1,2-Dibromo-1-iodotrifluoroethane
Essential Safety and Handling Guide for 1,2-Dibromo-1-iodotrifluoroethane
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on the safety data of structurally similar compounds, including 2-Iodo-1,1,1-trifluoroethane, 1,1,2-Trichloro-1,2,2-trifluoroethane, and 2,2-Dibromo-1,1,1-trifluoroethane. It is imperative to handle this chemical with caution and to consult with a certified safety professional before use.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions and build trust by providing value beyond the product itself.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to include:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Contact with eyes may cause serious irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.[2][3]
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation may be harmful.[3]
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of structurally similar compounds to provide an estimated profile for this compound.
| Property | 2-Iodo-1,1,1-trifluoroethane | 2,2-Dibromo-1,1,1-trifluoroethane | 1,1,2-Trichloro-1,2,2-trifluoroethane |
| CAS Number | 353-83-3[1][2] | 421-01-2 | 76-13-1[4] |
| Molecular Formula | C₂H₂F₃I[5] | C₂HBr₂F₃[6] | C₂Cl₃F₃ |
| Molecular Weight | 209.94 g/mol [2][5] | 241.83 g/mol [6] | 187.38 g/mol |
| Appearance | Liquid[5] | ||
| Boiling Point | 54.8 °C[5] | ||
| Density | 2.13 g/mL at 25 °C[5] | ||
| Storage Temperature | 2-8°C[5][7] |
Operational and Disposal Plans
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory:
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a full-face shield are required.[1] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use. |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. Ensure that skin is not exposed. |
| Respiratory Protection | Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[3] If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. |
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Confirm that all necessary PPE is available and in good condition.
-
Prepare your work area within a certified chemical fume hood.
-
Have spill control materials (e.g., absorbent pads, vermiculite) readily available.
-
-
Handling the Chemical:
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling.[1]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly store or dispose of the chemical as outlined below.
-
Storage Plan
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Protect from light.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan
-
All waste containing this compound must be considered hazardous waste.
-
Collect waste in a suitable, labeled, and closed container.[1]
-
Dispose of the contents and container to an approved waste disposal plant.[1]
-
Do not allow the chemical to enter the environment, drains, or sewer systems.[1][4]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Emergency Procedures
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][8] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, silica gel) and place it in a suitable container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete. |
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 1,1,1-Trifluoro-2-iodoethane | C2H2F3I | CID 67709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. fishersci.com [fishersci.com]
- 5. 1,1,1-トリフルオロ-2-ヨードエタン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,2-Dibromo-1,1,1-trifluoroethane | C2HBr2F3 | CID 3028248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synquestlabs.com [synquestlabs.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
